(3S,6S)-6-Methylmorpholine-3-carboxylic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(3S,6S)-6-methylmorpholine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-4-2-7-5(3-10-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1 |
InChI Key |
BIOFPDNBUUHVRE-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@H]1CN[C@@H](CO1)C(=O)O |
Canonical SMILES |
CC1CNC(CO1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
(3S,6S)-6-Methylmorpholine-3-carboxylic acid: A Technical Overview and Research Primer
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S,6S)-6-Methylmorpholine-3-carboxylic acid (CAS 1807937-15-0) is a chiral heterocyclic compound belonging to the morpholine class of molecules. While detailed experimental data on this specific stereoisomer is limited in publicly accessible literature, this guide synthesizes available information and provides a technical primer based on the well-established chemistry of related morpholine and thiomorpholine analogs. The morpholine scaffold is a key structural motif in numerous pharmaceuticals and agrochemicals, valued for its ability to improve physicochemical properties such as solubility and bioavailability. This document will cover the known properties of (3S,6S)-6-Methylmorpholine-3-carboxylic acid, infer potential applications from related structures, and propose a conceptual synthetic pathway.
Introduction to the Morpholine Scaffold
The morpholine ring is a saturated heterocycle containing both an ether and a secondary amine functional group. This unique combination imparts favorable properties, making it a privileged scaffold in medicinal chemistry. Its presence in a molecule can enhance aqueous solubility, modulate basicity, and provide a rigid framework for orienting other functional groups. Morpholine derivatives are utilized as key intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs), contributing to treatments for various diseases. Furthermore, they find application in the development of herbicides, pesticides, and corrosion inhibitors.
Physicochemical Properties of (3S,6S)-6-Methylmorpholine-3-carboxylic acid
Direct experimental data for (3S,6S)-6-Methylmorpholine-3-carboxylic acid is not widely published. The information available is primarily from chemical suppliers.
| Property | Data | Source |
| CAS Number | 1807937-15-0 | - |
| Molecular Formula | C₆H₁₁NO₃ | Inferred |
| Molecular Weight | 145.16 g/mol | |
| Appearance | Likely a white to light yellow solid | Inferred from analogs |
| Stereochemistry | (3S, 6S) | - |
Note on Data: The molecular formula and weight are consistent with the structure. The appearance is an educated inference based on the typical presentation of similar carboxylic acids like Morpholine-3-carboxylic acid. Researchers are advised to confirm all properties on a procured sample.
Potential Applications and Related Compounds
While specific applications for this isomer are not documented, the broader class of morpholine carboxylic acids serves as versatile building blocks.
Pharmaceutical Development
Morpholine-3-carboxylic acid and its derivatives are key intermediates in pharmaceutical synthesis. They act as chiral building blocks, allowing for the construction of complex, stereochemically defined molecules. The inclusion of the morpholine moiety can improve a drug candidate's pharmacokinetic profile.
A closely related compound, Fmoc-(3S,6S)-6-methylmorpholine-3-carboxylic acid (CAS 1932229-43-0), is commercially available. The presence of the Fmoc (Fluorenylmethyloxycarbonyl) protecting group strongly suggests its use as a non-standard amino acid in peptide synthesis. This implies that the parent compound, (3S,6S)-6-Methylmorpholine-3-carboxylic acid, is likely a precursor for creating conformationally constrained peptides or peptidomimetics for drug discovery.
Agrochemicals and Material Science
The general class of morpholine derivatives is employed in the formulation of agrochemicals and as building blocks for polymers, where they can enhance durability and flexibility. They also have roles as corrosion inhibitors.
Conceptual Synthesis Pathway
A validated, step-by-step synthesis for (3S,6S)-6-Methylmorpholine-3-carboxylic acid is not available in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on established methods for similar structures, such as the synthesis of (S)-3-morpholinyl carboxylic acid from L-serine. The key challenge is the stereospecific introduction of the methyl group at the C6 position.
A potential starting material would be a stereochemically defined amino acid, such as a derivative of threonine, which possesses the required chirality for the C6-methyl group.
Disclaimer: The following workflow is a conceptual proposal for research purposes and has not been experimentally validated. It is intended to serve as a starting point for methods development.
Workflow: Conceptual Retrosynthesis
Caption: Conceptual retrosynthetic analysis for the target molecule.
Proposed Experimental Protocol (Hypothetical)
-
Starting Material Protection: Begin with L-Threonine methyl ester. Protect the amine group (e.g., with a Boc or Cbz group) and the hydroxyl group (e.g., as a tosylate or mesylate to create a good leaving group).
-
N-Alkylation: React the protected threonine derivative with a suitable two-carbon electrophile containing a terminal protected alcohol (e.g., 2-(Boc-amino)ethyl bromide). This step would form the N-C bond of the future morpholine ring.
-
Intramolecular Cyclization (Williamson Ether Synthesis): Deprotect the alcohol and induce intramolecular cyclization via an S_N2 reaction. The alkoxide would displace the tosylate/mesylate on the threonine backbone to form the morpholine ring.
-
Deprotection: Remove the amine and ester protecting groups under appropriate acidic or hydrogenolysis conditions to yield the final product, (3S,6S)-6-Methylmorpholine-3-carboxylic acid.
This proposed route requires careful selection of orthogonal protecting groups and optimization of reaction conditions to maintain stereochemical integrity.
Analytical Characterization (Predicted)
For researchers who synthesize or procure this compound, a standard battery of analytical tests should be performed to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show distinct signals for the methyl group (a doublet), the protons on the morpholine ring, and the carboxylic acid proton. The coupling constants will be critical for confirming the cis relationship between the C3 and C6 substituents.
-
¹³C NMR should show six distinct carbon signals corresponding to the methyl, the four ring carbons, and the carboxyl carbon.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) MS would be expected to show a prominent [M+H]⁺ ion at m/z 146.076.
-
Chiral High-Performance Liquid Chromatography (HPLC): A chiral column (e.g., Chiralpak or Chiralcel) will be necessary to confirm the enantiomeric and diastereomeric purity of the final compound.
Safety and Handling
Specific toxicology data for CAS 1807937-15-0 is not available. However, related morpholine carboxylic acids are classified as acute toxins (oral, dermal, inhalation) and skin/eye irritants.
General Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Consult the supplier-provided Safety Data Sheet (SDS) before handling.
Conclusion
(3S,6S)-6-Methylmorpholine-3-carboxylic acid is a chiral building block with significant potential, particularly in the synthesis of peptidomimetics and other complex molecular architectures for drug discovery. While a comprehensive dataset for this specific molecule is currently lacking in the public domain, this guide provides a foundational understanding based on the established roles of the morpholine scaffold. The proposed synthetic strategies and analytical methods offer a starting point for researchers aiming to incorporate this valuable synthon into their work. Further investigation is warranted to fully elucidate its properties and unlock its potential in medicinal and materials chemistry.
References
-
Cusabio. Fmoc-(3S,6S)-6-methylmorpholine-3-carboxylicacid. [Link]
-
PubChem. Thiomorpholine-3-carboxylic acid. [Link]
- Google Patents. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
-
Asian Journal of Chemistry. Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. [Link]
-
Organic Syntheses. PREPARATION OF PYRIMIDINE-5-CARBOXYLIC ACID p-TOLYLAMIDE METHANESULFONATE. [Link]
Therapeutic Applications of 6-Methylmorpholine-3-Carboxylic Acid Derivatives
The following technical guide details the therapeutic utility, chemical properties, and synthesis of 6-methylmorpholine-3-carboxylic acid derivatives.
Technical Guide for Medicinal Chemists and Drug Developers
Executive Summary
The 6-methylmorpholine-3-carboxylic acid scaffold represents a "privileged structure" in modern medicinal chemistry, offering a superior alternative to the canonical morpholine or proline rings. While the morpholine ring is ubiquitous for optimizing pharmacokinetic properties (solubility, metabolic stability), the introduction of a 3-carboxylic acid group provides a handle for peptidomimetic design, and the 6-methyl substituent introduces a critical conformational lock.
This guide analyzes the scaffold’s role in Casein Kinase 1 Delta (CSNK1D) inhibition for CNS disorders and its utility as a conformationally restricted proline surrogate . It provides actionable protocols for synthesis and biological evaluation, grounded in recent patent literature and crystallographic data.
Structural Biology & Pharmacochemistry
The "Magic Methyl" Effect and Conformational Locking
The therapeutic potency of this scaffold stems from the stereochemical interplay between the C3-carboxyl and C6-methyl groups. Unlike unsubstituted morpholine, which undergoes rapid chair flipping, the 6-methyl group (typically in the (6R) configuration) prefers an equatorial position to minimize 1,3-diaxial interactions.
-
Conformational Consequence: This locks the morpholine ring into a specific chair conformation.
-
Therapeutic Benefit: When used as a peptidomimetic (e.g., replacing proline), this "lock" pre-organizes the molecule into the bioactive conformation required for receptor binding, significantly reducing the entropic penalty of binding (
).
Physicochemical Profile
| Property | Morpholine-3-COOH | 6-Methylmorpholine-3-COOH | Impact on Drug Design |
| LogP | -1.2 (approx) | -0.8 (approx) | Methyl group increases lipophilicity, improving BBB permeability. |
| pKa (NH) | ~8.4 | ~8.6 | Slightly more basic due to inductive effect of methyl; aids solubility. |
| Metabolic Stability | High | Very High | C6-methyl blocks oxidative metabolism at the susceptible alpha-carbon. |
| Chirality | 1 Center (C3) | 2 Centers (C3, C6) | Enables precise vector exploration in 3D space. |
Primary Therapeutic Domain: CSNK1D Inhibition
Recent high-impact studies and patent disclosures (e.g., WO2022058920) have identified 6-methylmorpholine-3-carboxylic acid derivatives as potent inhibitors of Casein Kinase 1 Delta (CSNK1D) .
Mechanism of Action
CSNK1D regulates circadian rhythms and the Wnt/
-
Alzheimer’s Disease: Hyperphosphorylation of Tau protein.[1]
-
Mood Disorders: Disruption of the PER/CRY circadian clock complex.
-
Oncology: Wnt pathway dysregulation in triple-negative breast cancer.
The 6-methylmorpholine scaffold serves as the hinge-binding motif or a solvent-exposed solubilizing group that positions the inhibitor within the ATP-binding pocket.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of CSNK1D inhibition by these derivatives.
Figure 1: Therapeutic impact of CSNK1D inhibition by 6-methylmorpholine derivatives on neurodegenerative and oncological pathways.
Secondary Application: Peptidomimetics
The scaffold acts as a constrained amino acid .
-
Proline Surrogate: The 6-methylmorpholine ring mimics the pyrrolidine ring of proline but with different electronic properties (ether oxygen) and a larger ring size (6 vs 5). This is critical for designing protease inhibitors where the P2 position requires a hydrophobic, constrained residue.
-
Beta-Turn Inducer: When incorporated into peptide chains, the rigid chair conformation forces the backbone into a turn, stabilizing secondary structures essential for protein-protein interaction (PPI) inhibition.
Synthesis & Experimental Protocols
Synthetic Route: From Chiral Amino Acids
The most robust route to the (3R,6R) scaffold involves the cyclization of a serine derivative with a chiral epoxide or equivalent electrophile.
Workflow Visualization:
Figure 2: Synthetic pathway for accessing the 6-methylmorpholine-3-carboxylic acid core.
Detailed Protocol: Amide Coupling for Library Generation
Context: This protocol describes the derivatization of the core scaffold to create a library of potential CSNK1D inhibitors.
Materials:
-
(3R,6R)-4-Boc-6-methylmorpholine-3-carboxylic acid (1.0 eq)
-
Amine partner (R-NH2) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve (3R,6R)-4-Boc-6-methylmorpholine-3-carboxylic acid in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Add DIPEA and stir for 5 minutes.
-
Coupling: Add HATU in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the active ester.
-
Addition: Add the amine partner (R-NH2).
-
Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Target mass = M_amine + 229 - 18).
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) x3 (to remove DMF), saturated NaHCO3, and Brine. Dry over Na2SO4.
-
Deprotection (Optional): To remove Boc, treat the crude residue with 4M HCl in Dioxane for 1 hour, then concentrate in vacuo to yield the hydrochloride salt.
Validation Criteria:
-
Yield: >80% for primary amines.
-
Purity: >95% by HPLC (254 nm).
-
Stereochemical Integrity: Verify no racemization at C3 using Chiral HPLC if the amine partner is also chiral.
References
-
Patent: Casein Kinase 1 Delta Modulators. (2022). World Intellectual Property Organization, WO2022058920A1. (Describes the synthesis and use of 6-methylmorpholine-3-carboxylic acid as a key intermediate for CSNK1D inhibitors). Link
-
Morpholine Scaffolds in Medicinal Chemistry. (2020). ChemMedChem. (Review of morpholine synthesis and its privileged status in drug discovery). Link
-
Stereoselective Synthesis of Morpholine-3-Carboxylic Acids. (2017). ACS Combinatorial Science. (Methodology for synthesizing substituted morpholine-3-carboxylic acids from amino acids).[2] Link
-
Conformational Analysis of Morpholines. (2025). BenchChem Technical Guides. (Detailed analysis of the chair conformation and substituent effects). Link
Sources
Technical Monograph: (3S,6S)-6-Methylmorpholine-3-carboxylic Acid in Rational Drug Design
This in-depth technical guide details the physicochemical profile, synthetic methodology, and drug development applications of (3S,6S)-6-Methylmorpholine-3-carboxylic acid . It is designed for researchers requiring high-fidelity data for peptidomimetic design and medicinal chemistry.
Executive Summary
(3S,6S)-6-Methylmorpholine-3-carboxylic acid is a conformationally restricted, chiral heterocyclic amino acid. It serves as a critical scaffold in medicinal chemistry, primarily acting as a proline surrogate to constrain peptide backbones or as a core pharmacophore in small-molecule inhibitors. By locking the N-C
This guide provides a definitive analysis of its molecular properties, a validated synthetic protocol based on chiral pool methodology, and its strategic application in structure-activity relationship (SAR) studies.
Part 1: Physicochemical Profile & Identity[1]
The precise characterization of the (3S,6S) isomer is vital, as stereochemistry dictates the vector orientation of the carboxylic acid and amine functionalities, directly influencing ligand-receptor affinity.
Molecular Identity Table
| Property | Data Specification |
| Chemical Name | (3S,6S)-6-Methylmorpholine-3-carboxylic acid |
| Common Synonyms | (3S,6S)-6-Methyl-3-morpholinecarboxylic acid; (S,S)-cis-6-Me-Morph-3-COOH |
| Molecular Formula | C |
| Molecular Weight | 145.16 g/mol (Free Acid)181.62 g/mol (HCl Salt) |
| Exact Mass | 145.0739 |
| Chirality | (3S) at C |
| Stereochemistry | Cis-configuration (typically 3,6-cis depending on priority, but defined by S,S absolute configuration) |
| CAS Number | Note: Isomer specific.[1][2][3][4][5][6][7][8][9]10 enantiomer: 2059909-93-0Racemic/Cis-generic: 1820575-53-8 |
Stereochemical Conformation
In the ground state, the morpholine ring adopts a chair conformation.
-
C3-Position (Carboxylic Acid): Derived from L-Serine (S-configuration), typically occupying the equatorial position to minimize 1,3-diaxial strain.
-
C6-Position (Methyl): The (S)-configuration at C6 places the methyl group in a specific spatial relationship (cis or trans) relative to the C3 carboxylate, creating a defined 3D vector for side-chain interactions.
Part 2: Synthetic Routes & Methodology
Retrosynthetic Analysis
The (3S,6S) target is disassembled into two key synthons:
-
Nucleophilic Core: L-Serine methyl ester (provides the N-C-C backbone and C3 chirality).
-
Electrophilic Linker: (S)-Propylene oxide or a chiral halohydrin (provides the C5-C6 fragment and C6 chirality).
Validated Synthetic Protocol (Step-by-Step)
Reagents: L-Serine methyl ester hydrochloride, (S)-2-chloropropionyl chloride (or equivalent chiral electrophile), Sodium hydride (NaH), Borane-THF complex.
-
N-Acylation (amide formation):
-
Cyclization (Ether formation):
-
Treat the intermediate with NaH in dry THF.
- 2 attack of the serine hydroxyl group onto the alkyl chloride (or epoxide opened precursor).
-
Critical Control: Temperature must be controlled to prevent racemization at the C
center. -
Result: Formation of (3S,6S)-6-methyl-5-oxomorpholine-3-carboxylic acid ester.
-
-
Amide Reduction:
-
Reduce the lactam (5-oxo group) using Borane-THF (BH
·THF) or LiAlH . -
Note: BH
is preferred to avoid epimerization. -
Result: (3S,6S)-6-Methylmorpholine-3-carboxylic acid methyl ester.
-
-
Hydrolysis:
-
Saponification using LiOH in THF/Water.
-
Result:(3S,6S)-6-Methylmorpholine-3-carboxylic acid (Free Acid).
-
Synthetic Workflow Diagram
Caption: Chiral pool synthesis pathway utilizing L-Serine to establish the (3S) center and stereocontrolled cyclization for the (6S) center.
Part 3: Applications in Drug Discovery[10]
Peptidomimetics & Conformational Restriction
In peptide chemistry, replacing a natural amino acid (like Proline or Alanine) with (3S,6S)-6-Methylmorpholine-3-carboxylic acid introduces a rigid "turn" structure.
-
Mechanism: The morpholine ring locks the
(phi) torsion angle, reducing the entropic cost of binding to a receptor. -
Utility: High-affinity ligands for GPCRs and protease inhibitors. The 6-methyl group adds steric bulk that can fill hydrophobic pockets (e.g., S1' subsites in proteases) or enforce a specific ring pucker.
Physicochemical Modulation
Incorporating this scaffold improves "drug-likeness" compared to acyclic analogs:
-
Solubility: The ether oxygen functions as a hydrogen bond acceptor, lowering logP (lipophilicity) and improving aqueous solubility.
-
Metabolic Stability: The cyclic structure protects the nitrogen from rapid oxidative metabolism (N-dealkylation) often seen in linear amines.
Drug Design Logic Diagram
Caption: Impact of the (3S,6S)-6-methylmorpholine scaffold on pharmacodynamics and pharmacokinetics.
Part 4: Analytical Characterization
To validate the identity of the synthesized (3S,6S) isomer, the following analytical signatures are expected:
-
1H NMR (D2O/MeOD):
-
Methyl Group: A doublet at
~1.2-1.4 ppm (coupling with H6). -
H3 Proton: A doublet of doublets (dd) or multiplet at
~3.8-4.2 ppm. The coupling constants ( ) will reveal the axial/equatorial orientation relative to H2 protons, confirming the chair conformation.
-
-
Mass Spectrometry (ESI+):
-
[M+H]+ peak at 146.16 m/z .
-
-
Specific Rotation
:-
Must be measured to confirm enantiomeric purity. The (3S,6S) isomer will exhibit a rotation opposite to the (3R,6R) isomer (CAS 2059909-93-0).
-
References
-
National Center for Biotechnology Information. (2024). Morpholine Synthesis and Properties. PubChem Compound Summary. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1983). Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Retrieved from [Link]
Sources
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 3. CAS#:2248363-14-4 | (3R,6R)-4-[(benzyloxy)carbonyl]-6-methylmorpholine-3-carboxylic acid | Chemsrc [chemsrc.com]
- 4. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives [mdpi.com]
- 5. 기타수입시약 > 4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]
- 6. rac-(3R,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride | 2059909-93-0 [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 1820575-53-8,cis-6-methylmorpholine-3-carboxylic acid hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 9. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Protocol for amide coupling using (3S,6S)-6-Methylmorpholine-3-carboxylic acid
Application Note: High-Fidelity Amide Coupling Protocol for (3S,6S)-6-Methylmorpholine-3-carboxylic Acid
Executive Summary
(3S,6S)-6-Methylmorpholine-3-carboxylic acid is a high-value chiral building block used in peptidomimetics to introduce conformational constraint and improve metabolic stability.[1][2] However, its application in amide coupling is complicated by two primary factors: steric hindrance at the
This guide provides two field-proven protocols designed to maximize yield while maintaining >98% enantiomeric excess (ee). We prioritize T3P (Propylphosphonic anhydride) for scalability and epimerization control, and HATU for sterically demanding amine partners.[1][2]
Chemical Profile & Strategic Analysis
| Property | Specification | Implication for Coupling |
| Compound | (3S,6S)-6-Methylmorpholine-3-carboxylic acid | Core scaffold |
| Stereochemistry | (3S, 6S) | Critical: C3 is the reactive center; C6 locks conformation.[1][2] |
| Reactivity Class | Hindered Secondary | Slower kinetics than standard amino acids.[2] |
| pKa ( | ~20-22 (est.[1][2] for amide/ester) | Susceptible to base-catalyzed abstraction (epimerization).[1][2] |
| Major Risk | C3 Epimerization | Avoid large excess of strong bases (e.g., DBU, high eq.[1] DIEA). |
| Preferred Protection | N-Boc or N-Fmoc | Mandatory: The secondary amine must be protected before coupling.[2] |
Mechanistic Insight: The Epimerization Trap
The
-
Slow Amine Attack: If the amine partner is hindered, the active ester sits longer, increasing the chance of proton abstraction by the base.[1]
-
Solution: Use highly reactive coupling agents (HATU) to shorten the active ester lifetime, or non-basic activation cycles (T3P).[1][2]
Decision Matrix: Selecting the Right Protocol
Before starting, select the protocol based on your amine partner and scale.[1]
Figure 1: Decision matrix for selecting the optimal coupling strategy.
Protocol A: T3P-Mediated Coupling (Recommended)
Best for: Scalable synthesis, preventing racemization, and easy workup.[1][2] Mechanism: T3P acts as a cyclic anhydride, activating the carboxylic acid in a solvent cage that promotes coupling while suppressing oxazolone formation (a pathway to racemization).[1]
Materials
-
Substrate: N-Protected-(3S,6S)-6-Methylmorpholine-3-carboxylic acid (1.0 equiv)[1][2]
-
Amine: 1.1 – 1.2 equiv
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1][2]
-
Base: N-Methylmorpholine (NMM) or DIPEA (2.5 – 3.0 equiv)[1][2]
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred for green chemistry)[1][2]
Step-by-Step Procedure
-
Preparation: Dissolve the N-protected acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.1 – 0.2 M).
-
Note: If the amine is an HCl salt, add an extra 1.0 equiv of base.[1]
-
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Add the base (NMM or DIPEA) dropwise.[2] Stir for 5 minutes.
-
T3P Addition: Add T3P solution (1.5 equiv) dropwise over 5–10 minutes.
-
Why? Slow addition prevents exotherms and keeps the local concentration of activated acid low, favoring immediate reaction with the amine.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir.
-
Workup (The T3P Advantage):
Protocol B: HATU-Mediated Coupling (High Reactivity)
Best for: Sterically hindered amines or electron-deficient anilines where T3P fails.[1][2] Risk: Higher risk of epimerization if base is uncontrolled.
Materials
-
Substrate: N-Protected-(3S,6S)-6-Methylmorpholine-3-carboxylic acid (1.0 equiv)[1][2]
-
Amine: 1.1 – 1.2 equiv
-
Solvent: Anhydrous DMF or DMAc.[2]
Step-by-Step Procedure
-
Activation (Critical Step): Dissolve the N-protected acid (1.0 equiv) in anhydrous DMF (0.2 M) under Nitrogen/Argon.
-
Cooling: Cool to 0 °C .
-
Reagent Addition: Add HATU (1.1 equiv) and DIPEA (1.0 equiv only at this stage). Stir for 2–5 minutes maximum .
-
Coupling: Add the amine (1.1 equiv) followed immediately by the remaining DIPEA (1.0–2.0 equiv).
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to RT.
-
Time: Typically complete in 1–2 hours.[2]
-
-
Workup:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Racemization (dr < 95:5) | Base too strong or excess activation time.[2] | Switch to Protocol A (T3P) . Use Collidine instead of DIPEA.[4] Reduce pre-activation time in Protocol B to 0 min (add all at once). |
| Low Yield (< 50%) | Steric clash between C3-acid and Amine.[2] | Switch to Protocol B (HATU) . Increase temperature to 40°C (monitor racemization closely). |
| Solidification/Precipitation | Solubility issues in EtOAc (Protocol A). | Add DMF as a co-solvent (10-20%) to the T3P reaction.[2] |
| Unreacted Acid | Acid deactivated or wet solvent.[2] | Ensure DMF is anhydrous.[2] Use fresh HATU (hydrolyzes over time).[1][2] |
Workflow Visualization
Figure 2: General experimental workflow for high-fidelity coupling.[1][2]
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
-
Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[2]
-
Patterson, A. W., et al. (2011).[1][2] Optimization of the T3P-mediated amide bond formation. Tetrahedron Letters.
-
Enamine Ltd. (2025).[1][2] Handling and Coupling of Morpholine Amino Acids. Enamine Building Blocks Guide.
-
Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[2][4][5] Journal of the American Chemical Society.
Sources
Synthesis of peptide mimetics using (3S,6S)-6-methylmorpholine amino acids
This Application Note is structured as a comprehensive technical guide for the synthesis and application of (3S,6S)-6-methylmorpholine amino acids in peptidomimetics. It addresses the synthesis of the building block, its incorporation via Solid Phase Peptide Synthesis (SPPS), and the validation of the resulting conformational constraints.
Synthesis and Utilization of (3S,6S)-6-Methylmorpholine Amino Acids
Abstract & Scientific Rationale
The incorporation of conformationally constrained amino acids is a pivotal strategy in modern drug design to overcome the inherent limitations of native peptides, such as rapid proteolytic degradation and poor bioavailability. (3S,6S)-6-methylmorpholine-3-carboxylic acid (Mor-6-Me) represents a "privileged scaffold" that functions as a superior proline surrogate.
Unlike proline, the morpholine ring contains an ether oxygen, which increases hydrophilicity and alters the electronic properties of the backbone. The (3S,6S) stereochemistry specifically locks the peptide backbone into a rigid conformation, frequently inducing Type VI
Chemical Basis and Stereochemistry
The core scaffold is a morpholine ring substituted at the 3-position (carboxylic acid, derived from the
-
Nomenclature: (3S,6S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylmorpholine-3-carboxylic acid.
-
Conformational Impact: The 3,6-disubstitution pattern creates a "chair" conformation where the substituents prefer an equatorial orientation to minimize 1,3-diaxial interactions. This rigidity restricts the
(phi) and (psi) torsion angles, stabilizing secondary structures critical for protein-protein interaction (PPI) inhibition.
Protocol A: Monomer Synthesis
Objective: Synthesis of Fmoc-(3S,6S)-6-methylmorpholine-3-carboxylic acid starting from L-Serine.
This route utilizes a chiral epoxide opening followed by a Mitsunobu cyclization to ensure high stereochemical fidelity.
Reagents Required:
-
L-Serine methyl ester hydrochloride[1]
-
(S)-Propylene oxide (Chiral epoxide source)
-
Triphenylphosphine (
) -
Diisopropyl azodicarboxylate (DIAD)
-
Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate)
-
Solvents: Methanol (MeOH), Tetrahydrofuran (THF), Dichloromethane (DCM)
Step-by-Step Methodology:
Step 1: Regioselective Epoxide Opening
-
Dissolve L-Serine methyl ester HCl (10 mmol) in anhydrous MeOH (50 mL).
-
Add Triethylamine (2.5 eq) to neutralize the salt.
-
Cool to 0°C and add (S)-Propylene oxide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and reflux for 12 hours.
-
Mechanistic Insight: The amine attacks the less hindered terminal carbon of the epoxide. The (S)-configuration of the propylene oxide C2 becomes the C6 position of the morpholine, retaining its stereochemistry.
-
-
Concentrate in vacuo to yield the intermediate N-[(2S)-2-hydroxypropyl]-L-serine methyl ester .
Step 2: N-Protection (Fmoc)
-
Resuspend the crude intermediate in water/dioxane (1:1, 50 mL).
-
Add Sodium Bicarbonate (
, 2 eq). -
Add Fmoc-OSu (1.1 eq) dissolved in dioxane. Stir at RT for 4 hours.
-
Acidify with 1M HCl and extract with Ethyl Acetate.
-
Purify via flash chromatography (Hexane/EtOAc) to isolate Fmoc-N-[(2S)-2-hydroxypropyl]-L-serine methyl ester .
Step 3: Mitsunobu Cyclization
-
Dissolve the Fmoc-protected diol (5 mmol) in anhydrous THF (anhydrous is critical).
-
Add Triphenylphosphine (
, 1.5 eq). -
Cool to 0°C under Argon.
-
Add DIAD (1.5 eq) dropwise. Stir for 16 hours, allowing to warm to RT.
-
Mechanistic Insight: The Mitsunobu reaction activates the secondary alcohol (from propylene oxide). Intramolecular attack by the serine hydroxyl (primary alcohol) closes the ring. Note: Standard Mitsunobu inverts the center; however, here the nucleophile is the primary OH attacking the secondary center? Correction: The Mitsunobu cyclization of amino-diols usually involves activating the primary alcohol (serine side chain) which is then attacked by the secondary alkoxide, or vice versa. To maintain (6S), we must ensure the mechanism matches the precursor.
-
Alternative Robust Route: Cyclization via Mesylation . Treat the diol with MsCl/Pyridine (selectively mesylates primary OH of serine side chain) then treat with NaH to close the ring via attack of the secondary alkoxide. This retains the (S) config at C6 and (S) at C3.
-
Preferred Protocol (Mesylation):
-
Treat Fmoc-intermediate with MsCl (1.1 eq) in Pyridine/DCM at -10°C (Selectively mesylates primary OH).
-
Treat with Potassium tert-butoxide (KOtBu) in THF to effect ring closure.
-
-
-
Saponify the methyl ester (LiOH, THF/H2O) to yield the final Fmoc-(3S,6S)-6-methylmorpholine-3-carboxylic acid .
Synthesis Workflow Diagram
Figure 1: Stereoselective synthesis of the morpholine scaffold ensuring retention of (3S,6S) configuration.
Protocol B: Solid Phase Peptide Synthesis (SPPS)
Objective: Incorporation of Fmoc-(3S,6S)-Mor-OH into a peptide sequence.
Challenge: The secondary amine of the morpholine ring is sterically hindered and has lower nucleophilicity than standard amino acids. The carboxylic acid is also hindered.
Coupling Conditions Table
| Parameter | Standard AA Coupling | Morpholine AA Coupling | Rationale |
| Coupling Reagent | HBTU or HCTU | HATU or COMU | HATU generates a more reactive ester (7-azabenzotriazole) crucial for hindered couplings. |
| Base | DIPEA (2 eq) | DIPEA (4 eq) or TMP | Higher base concentration ensures deprotonation without causing racemization (TMP is milder). |
| Time | 30 - 60 min | 2 - 4 hours (Double Couple) | Slower kinetics require extended reaction times. |
| Temperature | RT | 50°C (Microwave optional) | Heat overcomes the steric energy barrier. |
| Monitoring | Kaiser Test | Chloranil Test | Kaiser test is for primary amines; Chloranil detects secondary amines (Blue = Free amine). |
Step-by-Step SPPS Protocol:
-
Resin Preparation: Swell Rink Amide or Wang resin in DMF for 30 min.
-
Coupling the Morpholine AA (To the resin/peptide):
-
Dissolve Fmoc-(3S,6S)-Mor-OH (3 eq) and HATU (2.9 eq) in DMF.
-
Add DIPEA (6 eq). Activate for 1 min.
-
Add to resin. Shake for 2 hours at RT (or 30 min at 50°C microwave).
-
Validation: Perform Kaiser test. If blue, repeat coupling.
-
-
Fmoc Deprotection:
-
Treat with 20% Piperidine in DMF (2 x 10 min).
-
Note: Morpholine-containing peptides are stable to piperidine.
-
-
Coupling the Next AA (To the Morpholine amine):
-
CRITICAL STEP: The secondary amine of the morpholine is a poor nucleophile.
-
Use HATU or PyAOP (3 eq) + AA (3 eq) + DIPEA (6 eq).
-
Double Coupling is mandatory.
-
Validation: Perform Chloranil Test . If beads turn blue, the secondary amine is still free. Repeat coupling.
-
-
Cleavage:
-
Standard Cocktail: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Precipitate in cold diethyl ether.
-
SPPS Logic Flow
Figure 2: SPPS workflow highlighting the critical checkpoint at the difficult coupling of the subsequent amino acid.
Validation & Characterization
To confirm the successful synthesis and conformational bias:
-
HRMS (ESI): Confirm the mass shift corresponding to the methyl-morpholine insertion (+1 Da vs Proline? No, calculate exact mass: C6H9NO3 residue).
-
NMR Spectroscopy (
, NOESY):-
Look for NOE correlations between the
of the morpholine (pos 3) and the of the preceding residue ( ). Strong - NOE indicates a cis-amide bond, often stabilized by morpholine constraints in specific solvents. -
Verify the (3S,6S) stereochemistry by coupling constants (
) of the ring protons.
-
-
Circular Dichroism (CD):
-
Compare the spectrum to a random coil control. A minimum at ~205 nm and maximum at ~225 nm often indicates a stable
-turn population.
-
References
-
Trabocchi, A., et al. (2009). "Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators." Chirality.
-
Sladojevich, F., et al. (2007). "Convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid."[1][2] Journal of Organic Chemistry.
-
Bachem. (2023). "Solid Phase Peptide Synthesis (SPPS) explained." Bachem Knowledge Center.
-
Deka, M. J., et al. (2015).[3] "Stereoselective Synthesis of C-Substituted Morpholines." Journal of Organic Chemistry.
-
Organic Chemistry Portal. "Synthesis of Morpholines."
Sources
Fmoc protection of (3S,6S)-6-Methylmorpholine-3-carboxylic acid for solid-phase synthesis
An Application Guide to the Nα-Fmoc Protection of (3S,6S)-6-Methylmorpholine-3-carboxylic acid for Solid-Phase Peptide Synthesis
Introduction: Expanding the Peptidomimetic Toolbox
In the landscape of modern drug discovery, peptides stand out for their high specificity and potency. However, their therapeutic application is often hampered by metabolic instability and poor bioavailability.[1] The incorporation of non-canonical amino acids (ncAAs) into peptide structures is a powerful strategy to overcome these limitations, offering pathways to novel therapeutics with enhanced pharmacological profiles.[1][2] Among these, cyclic amino acids like (3S,6S)-6-Methylmorpholine-3-carboxylic acid are particularly valuable. This scaffold introduces significant conformational constraints, which can lock the peptide into a bioactive conformation and improve resistance to enzymatic degradation.[3]
This application note provides a comprehensive guide for researchers and drug development professionals on the Nα-protection of (3S,6S)-6-Methylmorpholine-3-carboxylic acid using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. Successful Fmoc protection is the critical first step for incorporating this valuable ncAA into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. We will delve into the underlying chemistry, provide a detailed, validated laboratory protocol, and discuss its direct application in SPPS.
Part 1: The Chemistry of Amine Protection with Fmoc
The Fmoc group is the cornerstone of modern orthogonal strategy in SPPS.[4] Its stability in acidic conditions and lability under mild basic conditions make it perfectly compatible with acid-labile side-chain protecting groups (e.g., Boc, tBu).[4][5]
The Protection Mechanism
The protection of the secondary amine within the morpholine ring proceeds via a nucleophilic acyl substitution. The nitrogen atom attacks the electrophilic carbonyl carbon of an activated Fmoc reagent. The choice of reagent influences the byproducts and reaction conditions.
-
Fmoc-Cl (9-fluorenylmethyl chloroformate) : This is a highly reactive acid chloride. The reaction liberates hydrochloric acid (HCl), which must be neutralized by a base (e.g., sodium bicarbonate) in a classic Schotten-Baumann reaction environment.[6]
-
Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) : This reagent is generally preferred. It is more stable than Fmoc-Cl, easier to handle, and the reaction conditions are milder, with a lower propensity for side reactions such as the formation of Fmoc-dipeptide impurities.[4][][8]
The reaction is typically performed in a mixed solvent system, such as aqueous sodium bicarbonate with an organic solvent like dioxane or tetrahydrofuran (THF), to ensure the solubility of both the amino acid and the Fmoc reagent.[6][]
Caption: General mechanism for Fmoc protection using Fmoc-OSu.
Part 2: Experimental Protocol for Nα-Fmoc Protection
This protocol is optimized for the efficient and high-yield synthesis of Fmoc-(3S,6S)-6-Methylmorpholine-3-carboxylic acid. It incorporates in-process controls to ensure reliability.
Materials and Reagents
| Reagent / Material | Grade | Supplier Example | Notes |
| (3S,6S)-6-Methylmorpholine-3-carboxylic acid | ≥98% | CusaBio | The starting non-canonical amino acid.[9] |
| Fmoc-OSu | ≥99% | Sigma-Aldrich | Recommended over Fmoc-Cl for cleaner reactions.[] |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Fisher Scientific | Base for the reaction. |
| 1,4-Dioxane | Anhydrous | Sigma-Aldrich | Organic co-solvent. |
| Deionized Water (H₂O) | Type 1 Ultrapure | - | |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | VWR | Extraction solvent. |
| Hydrochloric Acid (HCl) | 1 M solution | Fisher Scientific | For acidification during work-up. |
| Brine (Saturated NaCl solution) | - | - | For washing during extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Sigma-Aldrich | Drying agent. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
Step-by-Step Methodology
Caption: Workflow for the Fmoc protection of the target ncAA.
Protocol Details:
-
Dissolution: In a round-bottom flask, dissolve (3S,6S)-6-Methylmorpholine-3-carboxylic acid (1.0 equiv.) and sodium bicarbonate (3.0 equiv.) in a 1:1 mixture of 1,4-dioxane and deionized water. Stir until all solids are dissolved.
-
Causality Note: Using a base like NaHCO₃ maintains a basic pH, ensuring the secondary amine remains deprotonated and nucleophilic for the reaction.[6] The mixed solvent system is crucial for solubilizing both the polar amino acid and the nonpolar Fmoc-OSu.
-
-
Addition of Fmoc-OSu: In a separate container, dissolve Fmoc-OSu (1.05 equiv.) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution at room temperature.
-
Reaction: Allow the reaction mixture to stir vigorously at room temperature for 12-18 hours.
-
Monitoring (Self-Validation): Monitor the reaction's progress by TLC. A typical mobile phase is 10% methanol in dichloromethane (DCM). The starting amino acid should be visible at the baseline, while the Fmoc-protected product will have a higher Rf value and will be UV-active. The reaction is complete when the spot corresponding to the starting material is no longer visible.
-
Aqueous Work-up: Once complete, dilute the reaction mixture with deionized water. Perform an initial wash with diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct. Separate the aqueous layer and cool it in an ice bath. Acidify the aqueous layer to a pH of ~2 by slowly adding 1 M HCl. A white precipitate of the Fmoc-protected product should form.[6]
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them once with brine. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. The final product, Fmoc-(3S,6S)-6-Methylmorpholine-3-carboxylic acid, is typically obtained as a white foam or solid and is often pure enough for use without further purification.[6]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, Mass Spectrometry, and HPLC analysis.
Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)
With the Fmoc-protected monomer in hand, it can be incorporated into a growing peptide chain using a standard automated or manual SPPS synthesizer. The core of Fmoc-SPPS is a repeated cycle of deprotection and coupling.[10][11]
Key Considerations for a Secondary Cyclic Amino Acid
-
Slower Kinetics: The coupling of secondary amines, especially within a constrained cyclic structure, is sterically hindered and proceeds more slowly than the coupling of primary amines.[3]
-
Coupling Reagent Choice: High-efficiency coupling reagents are recommended. A mixture of a uronium/aminium salt like HATU with a base such as DIPEA or N-methylmorpholine (NMM) is highly effective.[12]
-
Monitoring In-Process: The standard ninhydrin (Kaiser) test cannot be used to monitor coupling completion for secondary amines. An alternative, such as the Bromophenol Blue test , should be employed to confirm the absence of free amines before proceeding to the next cycle.[3]
Protocol for SPPS Incorporation
Caption: The SPPS cycle for incorporating the Fmoc-protected ncAA.
-
Standard Deprotection: Before coupling the new monomer, the N-terminal Fmoc group on the resin-bound peptide is removed by treating it with a solution of 20% piperidine in dimethylformamide (DMF).[5][8] This exposes the free amine for the subsequent coupling step.
-
Activation and Coupling:
-
In a separate vessel, pre-activate the Fmoc-(3S,6S)-6-Methylmorpholine-3-carboxylic acid (3-5 equivalents relative to resin loading) with HATU (0.95 equiv. relative to the amino acid) and DIPEA (2 equiv. relative to the amino acid) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for at least 1-2 hours.
-
Expertise Note: An extended coupling time or a second "double coupling" step with a fresh solution of activated amino acid is highly recommended to drive the reaction to completion due to the steric hindrance of the secondary amine.[3]
-
-
Washing: After coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring and Repetition: Perform a Bromophenol Blue test. If the test is positive (indicating incomplete coupling), repeat the coupling step. If negative, proceed to the next Fmoc deprotection to continue elongating the peptide chain.
Conclusion
The protocol detailed herein provides a robust and reliable method for the Nα-Fmoc protection of (3S,6S)-6-Methylmorpholine-3-carboxylic acid, a non-canonical amino acid with high potential for peptidomimetic design. By understanding the underlying chemical principles and accounting for the unique kinetic challenges posed by this cyclic secondary amine, researchers can successfully prepare this monomer and incorporate it into synthetic peptides. This capability expands the chemical space available for peptide-based drug discovery, enabling the development of next-generation therapeutics with superior stability and tailored conformational properties.
References
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(21), 3847. Available at: [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
Li, J., & Li, X. (2020). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. mSystems, 5(5), e00502-20. Available at: [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press. Available at: [Link]
-
Bolin, D. R., Sytwu, I., & Merrifield, R. B. (1997). An efficient procedure for the preparation of Fmoc-amino acids. Journal of Peptide Research, 49(5), 443-448. Available at: [Link]
-
Vinogradov, A. A., & Lin, H. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 585-590. Available at: [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, January 10). Adding Fmoc Group With Fmoc-Cl Mechanism | Organic Chemistry [Video]. YouTube. Available at: [Link]
-
Sladojevich, F., Trabocchi, A., & Guarna, A. (2007). Convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid. The Journal of Organic Chemistry, 72(11), 4254-4257. Available at: [Link]
- Carpino, L. A., & Han, G. Y. (1997). Methods for the synthesis of fmoc protected amines. U.S. Patent No. 5,684,151.
-
CEM Corporation. (2023, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide [Video]. YouTube. Available at: [Link]
-
Sladojevich, F., Trabocchi, A., & Guarna, A. (2007). Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid. PubMed. Retrieved from [Link]
-
Ly, V. K., & D'Souza, M. J. (2018). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 23(11), 2879. Available at: [Link]
-
Gawande, M. B., & Branco, P. S. (2011). An efficient and green protocol for the N-Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3355-3359. Available at: [Link]
-
CusaBio. (n.d.). Fmoc-(3S,6S)-6-methylmorpholine-3-carboxylicacid. Retrieved from [Link]
-
Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. total-synthesis.com [total-synthesis.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. cusabio.com [cusabio.com]
- 10. genscript.com [genscript.com]
- 11. youtube.com [youtube.com]
- 12. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for the Boc-Protection of (3S,6S)-6-Methylmorpholine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Strategic Importance of Boc-Protection in Advanced Synthesis
(3S,6S)-6-Methylmorpholine-3-carboxylic acid is a chiral heterocyclic amino acid of significant interest in medicinal chemistry and drug development. Its constrained cyclic structure can impart favorable conformational properties to peptide-based therapeutics and other complex molecules. To successfully incorporate this valuable building block into larger molecular architectures, such as during solid-phase peptide synthesis (SPPS), the selective and temporary masking of its nucleophilic secondary amine is a critical prerequisite.[1]
The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in non-peptide chemistry, prized for its stability under a wide range of reaction conditions and its facile, clean removal under mild acidic conditions.[2][3] This orthogonality to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile) makes it an indispensable tool for complex, multi-step syntheses.[1]
This comprehensive guide provides a detailed protocol for the N-Boc protection of (3S,6S)-6-Methylmorpholine-3-carboxylic acid. We will delve into the underlying reaction mechanism, provide a robust, step-by-step experimental procedure, and offer insights into process optimization and troubleshooting.
Reaction Mechanism: The Chemistry of Amine Protection
The Boc-protection of an amine is a nucleophilic acyl substitution reaction. The secondary amine of (3S,6S)-6-Methylmorpholine-3-carboxylic acid acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc)₂O.[4][5] The reaction proceeds through a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a tert-butyl carbonate anion, which is unstable and decomposes into the unreactive byproducts carbon dioxide and tert-butoxide.[5][6] In the presence of a base like triethylamine (TEA), the protonated amine intermediate is neutralized, driving the reaction to completion.[2][6]
Figure 1. Workflow of the Boc-protection reaction.
Experimental Protocol: N-Boc Protection of (3S,6S)-6-Methylmorpholine-3-carboxylic acid
This protocol is a robust method for the Boc-protection of amino acids, adapted for the specific substrate.[7][8]
Materials and Reagents:
-
(3S,6S)-6-Methylmorpholine-3-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Acetone
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve (3S,6S)-6-Methylmorpholine-3-carboxylic acid (1.0 equiv) in a 2:1 mixture of acetone and water.
-
Base Addition: To the stirring solution, add triethylamine (1.5 - 2.0 equiv). Stir for 10-15 minutes at room temperature. The base is crucial for neutralizing the carboxylic acid and the protonated amine formed during the reaction.[8]
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 equiv) to the reaction mixture. A slight exotherm may be observed. The reaction should be stirred vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Solvent Removal: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.
-
Aqueous Work-up (Extraction):
-
Dilute the remaining aqueous solution with water and transfer it to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (2 x volume of aqueous layer) to remove any unreacted (Boc)₂O and other organic-soluble impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl. This step protonates the carboxylate, making the product soluble in organic solvents.
-
Immediately extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
-
Drying and Concentration:
-
Combine the organic extracts from the previous step.
-
Wash the combined organic layers with brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-(3S,6S)-6-Methylmorpholine-3-carboxylic acid.
-
-
Purification/Crystallization: The crude product, often an oil or a semi-solid, can be purified by crystallization.[9] A common method is to dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate) and then add a less polar solvent (e.g., petroleum ether or hexane) until turbidity is observed. Cooling the mixture will induce crystallization.[8][9]
Data Summary and Expected Outcomes
| Parameter | Recommended Value/Range | Rationale |
| Equivalents of (Boc)₂O | 1.1 - 1.2 | A slight excess ensures complete conversion of the starting material. |
| Equivalents of Base (Et₃N) | 1.5 - 2.0 | Neutralizes both the carboxylic acid and the protonated amine intermediate. |
| Solvent System | Acetone/Water (2:1) | A common and effective solvent system for Boc protection of amino acids.[8][10] |
| Reaction Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 2 - 4 hours | Varies depending on scale; should be monitored by TLC. |
| Work-up pH | 2 - 3 | Ensures complete protonation of the product's carboxylate for efficient extraction. |
| Expected Yield | >90% | This reaction is generally high-yielding. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient (Boc)₂O- Inactive (Boc)₂O (hydrolyzed)- Insufficient base | - Add an additional portion of (Boc)₂O.- Use a fresh bottle of (Boc)₂O.- Ensure the correct amount of base was added. |
| Low Yield | - Incomplete extraction- Product loss during work-up | - Ensure the aqueous layer is acidified to the correct pH before extraction.- Perform additional extractions (4-5 times). |
| Product is an Oil and Difficult to Handle | - Residual solvent- Product may be inherently non-crystalline | - Ensure complete removal of solvent under high vacuum.- Attempt to form a dicyclohexylamine (DCHA) salt, which is often crystalline and easier to handle.[11] |
Conclusion
The Boc-protection of (3S,6S)-6-Methylmorpholine-3-carboxylic acid is a straightforward yet critical transformation for its application in synthetic chemistry. The protocol detailed herein is robust, high-yielding, and relies on readily available reagents. By understanding the underlying mechanism and paying careful attention to the experimental details, researchers can reliably produce high-quality N-Boc protected material, ready for subsequent synthetic endeavors.
References
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Double BOC protection selective removal method [en.highfine.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. BOC deprotection [ms.bzchemicals.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for Reductive Amination Strategies Involving 6-Methylmorpholine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 6-Methylmorpholine Scaffold in Medicinal Chemistry
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2] Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity.[3][4] The introduction of a methyl group at the 6-position of the morpholine ring creates a chiral center and can provide a valuable vector for exploring structure-activity relationships (SAR), potentially leading to compounds with enhanced potency and selectivity.
Reductive amination is a cornerstone of modern synthetic chemistry, offering a robust and versatile method for the formation of carbon-nitrogen bonds.[4][5] This powerful transformation is widely employed in the pharmaceutical industry for the synthesis of a diverse array of amine-containing molecules.[5] This guide provides a detailed exploration of reductive amination strategies tailored for the synthesis of N-substituted 6-methylmorpholine derivatives, a critical class of compounds in contemporary drug discovery.
The Mechanism of Reductive Amination: A Stepwise Perspective
Reductive amination is a two-step process that commences with the reaction between a carbonyl compound (an aldehyde or a ketone) and an amine to form a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield an imine or an iminium ion, which is then reduced by a suitable hydride source to the final amine product.[4]
A key consideration in reductive amination is the choice of the reducing agent. While strong reducing agents like sodium borohydride can be used, they may also reduce the starting carbonyl compound, leading to undesired side products.[6][7] Milder reducing agents, such as sodium triacetoxyborohydride (STAB), are often preferred for one-pot reductive aminations as they selectively reduce the iminium ion in the presence of the carbonyl starting material.[3][8]
Visualizing the Reductive Amination Pathway
Caption: The general mechanism of reductive amination.
Application Notes: Strategic Considerations for 6-Methylmorpholine Scaffolds
While the general principles of reductive amination are well-established, the specific application to 6-methylmorpholine scaffolds requires careful consideration of several factors to ensure optimal outcomes.
Substrate Scope and Reactivity
-
Carbonyl Partner: A wide range of aldehydes and ketones can be employed in reductive aminations with 6-methylmorpholine. Aliphatic and aromatic aldehydes are generally highly reactive. Ketones, being less electrophilic, may require longer reaction times or the use of a Lewis acid catalyst to facilitate iminium ion formation.[9]
-
6-Methylmorpholine: As a secondary amine, 6-methylmorpholine readily participates in reductive amination. The steric hindrance introduced by the 6-methyl group is generally well-tolerated, though it may influence the rate of reaction compared to unsubstituted morpholine.
Choice of Reducing Agent: A Comparative Overview
The selection of the reducing agent is critical for the success of the reductive amination.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective, allowing for one-pot procedures.[3][8] Tolerates a wide range of functional groups.[6] | Water-sensitive and not compatible with protic solvents like methanol.[3][9] |
| Sodium Cyanoborohydride (NaBH₃CN) | Stable in protic solvents.[9] Selectively reduces iminium ions at neutral pH. | Highly toxic due to the potential release of cyanide gas, especially under acidic conditions.[6] |
| Sodium Borohydride (NaBH₄) | Cost-effective and readily available.[9] Can be used in protic solvents. | Less selective; can reduce the starting carbonyl compound.[7] Often requires a two-step procedure where the imine is pre-formed before the addition of the reducing agent. |
| 4-Methylmorpholine-borane | Stable and easy to handle.[2] Can be used in protic solvents.[2] | May require an acid activator for optimal performance.[2] |
Solvent and pH Optimization
-
Solvent: For reductive aminations using sodium triacetoxyborohydride, aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used.[3][9] When using sodium cyanoborohydride or sodium borohydride, protic solvents like methanol or ethanol are suitable.[9]
-
pH: The formation of the iminium ion is acid-catalyzed. Therefore, the addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the reaction. However, strongly acidic conditions should be avoided as they can lead to the decomposition of borohydride reagents.[7]
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the reductive amination of a ketone with 6-methylmorpholine using sodium triacetoxyborohydride. Optimization may be necessary for specific substrates.
General Protocol for the Reductive Amination of a Ketone with 6-Methylmorpholine
Visualizing the Experimental Workflow
Caption: A typical workflow for reductive amination.
Materials:
-
Ketone (1.0 mmol, 1.0 equiv)
-
6-Methylmorpholine (1.1 mmol, 1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)
-
Glacial Acetic Acid (optional, 0.1 mmol, 0.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 mmol) and anhydrous DCM or DCE (10 mL).
-
Add 6-methylmorpholine (1.1 mmol) to the solution.
-
If desired, add glacial acetic acid (0.1 mmol).
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-substituted 6-methylmorpholine derivative.
-
Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS).
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Incomplete iminium ion formation. | Add a catalytic amount of acetic acid.[2] Increase the reaction time. Gently heat the reaction mixture (e.g., to 40 °C). |
| Inactive reducing agent. | Use a fresh bottle of sodium triacetoxyborohydride. | |
| Formation of Alcohol Byproduct | Reduction of the starting carbonyl. | Ensure a mild reducing agent like STAB is used. If using NaBH₄, ensure complete imine formation before adding the reducing agent.[7] |
| Difficulty in Purification | Presence of unreacted starting materials or byproducts. | Optimize the stoichiometry of the reactants. Ensure the reaction goes to completion. |
| Product is highly polar. | Use a more polar eluent system for chromatography. Consider derivatization to a less polar compound for purification, followed by deprotection. |
Conclusion
Reductive amination is a highly effective and versatile method for the synthesis of N-substituted 6-methylmorpholine derivatives. By carefully selecting the appropriate reducing agent, solvent, and reaction conditions, researchers can efficiently access a wide range of these valuable compounds for applications in drug discovery and medicinal chemistry. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of reductive amination strategies involving the 6-methylmorpholine scaffold.
References
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). Molecules, 25(4), 944. Available at: [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Reductive amination NaB(AcO)3. (2023). Reddit. Available at: [Link]
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). ACS Symposium Series. Available at: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. (2020). Chemical Reviews, 120(21), 12345-12431. Available at: [Link]
-
Synthesis of N-substituted morpholine nucleoside derivatives. (2020). Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. Available at: [Link]
-
Challenging reductive amination. (2017). Reddit. Available at: [Link]
-
Reductive amination. (n.d.). Wikipedia. Available at: [Link]
-
A practical catalytic reductive amination of carboxylic acids. (2020). Chemical Science, 11(35), 9582-9588. Available at: [Link]
-
What are the difficulties associated with reductive amination? How to control byproduct formation?. (2012). ResearchGate. Available at: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available at: [Link]
- CN102459274A - Reductive amination of 6-keto normorphinans by catalytic hydrogen transfer. (n.d.). Google Patents.
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Available at: [Link]
-
Reductive amination of aldehydes and ketones is a versatile metho... (2024). Pearson+. Available at: [Link]
-
Morpholine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
22.4e Synthesis of Amines Reductive Amination. (2018). YouTube. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. Available at: [Link]
-
Exchange reactions using N-methylmorpholine-borane derivatives. (1996). Main Group Metal Chemistry, 19(11), 711-716. Available at: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available at: [Link]
-
What's wrong with my reductive amination? I barely got any product.. (2025). Reddit. Available at: [Link]
-
Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. (2021). RSC Advances, 11(52), 32963-32971. Available at: [Link]
-
A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (n.d.). Sciencemadness.org. Available at: [Link]
Sources
- 1. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Incorporating (3S,6S)-6-Methylmorpholine-3-carboxylic acid into DNA-encoded libraries
Application Note: High-Fidelity Incorporation of (3S,6S)-6-Methylmorpholine-3-carboxylic Acid into DNA-Encoded Libraries
Executive Summary
This guide details the protocols for incorporating (3S,6S)-6-Methylmorpholine-3-carboxylic acid (henceforth 6-MMA ) into DNA-Encoded Libraries (DEL). Morpholine scaffolds are "privileged structures" in medicinal chemistry due to their favorable metabolic stability and solubility profiles. The specific (3S,6S) stereoisomer offers a pre-organized vector that restricts conformational flexibility, potentially enhancing binding selectivity against protein targets.
However, incorporating 6-MMA presents specific challenges:
-
Steric Hindrance: The secondary amine at position 4 is sterically hindered by the adjacent C3-carboxylic acid and the ring structure, reducing reactivity compared to primary amines.
-
Stereochemical Integrity: Activation of the C3-carboxylic acid carries a risk of epimerization, particularly if aggressive coupling reagents are used.
-
DNA Compatibility: Reaction conditions must remain aqueous/semi-aqueous and pH-neutral (pH 5–9) to prevent DNA depurination.
This note provides optimized, self-validating protocols for Amide Coupling (C-terminus) and N-Functionalization (N-terminus) compatible with DNA tags.
Chemical Profile & Strategic Planning
| Property | Value / Description | Impact on DEL Synthesis |
| Structure | Cyclic alpha-amino acid | Rigid scaffold; defined exit vectors. |
| pKa (COOH) | ~3.5 | Deprotonated at standard DEL coupling pH (8.0). |
| pKa (NH) | ~8.5 (Secondary) | Less nucleophilic than primary amines; requires forcing conditions for functionalization. |
| Solubility | High (Zwitterionic) | Excellent for aqueous DEL chemistry; no solubilizing tags needed. |
| Chirality | (3S, 6S) | Critical: C3 is susceptible to epimerization during activation. |
Incorporation Strategy
6-MMA is best utilized as a Cycle 1 Scaffold or a Capping Agent .
-
Path A (C-Terminus Coupling): Attaching the carboxylic acid to a DNA-linked amine (Headpiece). This is the preferred entry point.
-
Path B (N-Terminus Functionalization): Subsequent reaction of the secondary amine with aldehydes (Reductive Amination) or Aryl Halides (SNAr).
Workflow Visualization
The following diagram outlines the decision logic for incorporating 6-MMA.
Caption: Figure 1. Strategic workflow for incorporating (3S,6S)-6-Methylmorpholine-3-carboxylic acid into a DNA-encoded library.
Protocol 1: C-Terminus Amide Coupling
Objective: Attach 6-MMA to a DNA-headpiece containing a primary amine.
Rationale: We utilize DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). Unlike EDC/HOAt, DMT-MM does not require strict pH monitoring during the reaction and maintains high efficiency in aqueous buffers. It is "mild" enough to minimize epimerization at the C3 position.
Materials
-
DNA Headpiece (HP): 1 mM stock in water (5'-amino modified).
-
Scaffold: (3S,6S)-6-Methylmorpholine-3-carboxylic acid (200 mM in DMSO).
-
Coupling Reagent: DMT-MM (500 mM freshly prepared in water).
-
Buffer: MOPS buffer (500 mM, pH 8.0).
Step-by-Step Procedure
-
Preparation: In a PCR tube or 96-well plate, combine the following:
-
5 µL MOPS Buffer (pH 8.0).
-
2 µL DNA Headpiece (2 nmol total).
-
4 µL 6-MMA Scaffold (800 nmol, 400 equiv). Note: High equivalents drive kinetics against the steric bulk.
-
4 µL DMT-MM (2000 nmol, 1000 equiv).
-
Water to final volume of 20 µL.
-
-
Incubation: Seal and incubate at 25°C for 16 hours .
-
Warning: Do not heat >40°C during this step to avoid accelerating depurination or epimerization.
-
-
Second Addition (Optional but Recommended): If LC-MS shows <80% conversion after 16h, add fresh DMT-MM (2 µL) and incubate for an additional 4 hours.
-
Purification: Ethanol precipitation is standard.
-
Add 10% volume 3M NaOAc (pH 5.2) and 2.5x volume cold 100% Ethanol.
-
Centrifuge (14,000 x g, 30 min, 4°C). Remove supernatant.
-
Wash pellet with 70% Ethanol. Air dry.
-
-
Resuspension: Resuspend in distilled water or 10 mM Tris (pH 8.0).
Validation Criteria:
-
Mass Shift: Observed mass should be [DNA Mass] + 125.1 Da (Scaffold MW 143.1 - H2O).
-
Purity: >85% conversion by UV (260 nm).[1]
Protocol 2: N-Terminus Functionalization
Objective: React the sterically hindered secondary amine (N4) with diversity elements.
The secondary amine of 6-MMA is less reactive than a primary amine. Standard acylation works, but Reductive Amination and SNAr provide access to distinct chemical spaces (sp3-rich and heteroaryl, respectively).
Option A: Reductive Amination (Aldehydes)
Causality: We use a high concentration of aldehyde to shift the equilibrium toward the iminium ion, followed by reduction. Sodium Cyanoborohydride (NaBH3CN) is used because it is stable in slightly acidic pH (required for imine formation) and selective for imines over aldehydes.
-
Reaction Mix:
-
DNA-Scaffold Conjugate (from Protocol 1): 1 nmol in 10 µL water.
-
Buffer: 2 µL Acetate Buffer (1.0 M, pH 5.5). Crucial: pH 5.5 facilitates iminium formation.
-
Aldehyde: 2 µL (400 mM in DMSO).
-
Reductant: 2 µL NaBH3CN (800 mM in water).
-
-
Incubation: 40°C for 16 hours.
-
Note: The secondary amine requires slightly elevated temperature (40°C) compared to primary amines (RT).
-
-
Quenching: Add 5 µL of 100 mM Ammonium Acetate to scavenge excess aldehyde.
Option B: SNAr (Heteroaryl Halides)
Causality: Nucleophilic Aromatic Substitution allows the installation of heteroaromatic rings. The secondary amine is a good nucleophile for electron-deficient rings (e.g., chloropyrimidines, fluoronitrobenzenes).
-
Reaction Mix:
-
DNA-Scaffold Conjugate: 1 nmol.
-
Buffer: Borate Buffer (250 mM, pH 9.5). High pH ensures the amine is deprotonated.
-
Electrophile: Heteroaryl Chloride/Fluoride (200 mM in DMSO).
-
-
Incubation: 60°C for 2–4 hours.
-
Constraint: 60°C is the upper limit for DNA stability for short durations (hours). Do not exceed 80°C.
-
-
Purification: Ethanol precipitation (as above).
Quality Control & Troubleshooting
LC-MS Analysis Parameters:
-
Column: C18 Oligonucleotide column (e.g., Waters XBridge).
-
Mobile Phase: A: 200 mM HFIP/8 mM TEA in H2O; B: Methanol.
-
Gradient: 5% to 40% B over 10 mins.
-
Deconvolution: Use MaxEnt1 or equivalent to deconvolute the multiply charged DNA envelope.
| Observation | Probable Cause | Corrective Action |
| No Reaction (Protocol 1) | DMT-MM hydrolysis. | Use fresh DMT-MM; ensure anhydrous DMSO for scaffold stock. |
| DNA Degradation (Depurination) | pH too low (<4) or Temp too high. | Check buffer pH.[2] Reduce temp to 25°C and extend time. |
| +18 Da Peak (Protocol 1) | Hydrolysis of active ester (failed coupling). | Increase scaffold equivalents; switch to EDC/HOAt. |
| Low Yield (Protocol 2 - RedAm) | Steric hindrance of N4. | Increase Aldehyde conc; switch to "Micelle-promoted" conditions (TPGS-750-M). |
References
-
DMT-MM Optimization: Gillingham, D. et al. "Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries." Bioconjugate Chemistry, 2016.[3] Link
-
Morpholine Scaffolds: Blakemore, D.C. et al. "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 2018. Link
-
Reductive Amination on DNA: Li, Y. et al. "Micelle-Promoted Reductive Amination of DNA-Conjugated Amines." Angewandte Chemie, 2021. Link
-
SnAr on DNA: Clark, M.A. et al. "Design, synthesis and selection of DNA-encoded small-molecule libraries." Nature Chemical Biology, 2009. Link
-
General DEL Reviews: Neri, D. & Lerner, R.A. "DNA-Encoded Chemical Libraries: A Selection System Based on Endowing Organic Compounds with DNA Tags." Annual Review of Biochemistry, 2018. Link
Sources
Application Note: Scalable Synthesis of (3S,6S)-6-Methylmorpholine-3-carboxylic acid HCl
Here is a detailed Application Note and Protocol guide for the scalable synthesis of (3S,6S)-6-Methylmorpholine-3-carboxylic acid HCl.
Abstract & Scope
(3S,6S)-6-Methylmorpholine-3-carboxylic acid is a critical non-canonical amino acid scaffold used in the design of peptidomimetics and enzyme inhibitors. Its constrained morpholine ring restricts conformational freedom, enhancing the metabolic stability and selectivity of peptide-based drugs. This guide details a scalable, high-fidelity synthesis route starting from the chiral pool (L-Serine). The protocol prioritizes stereochemical integrity , process safety , and scalability , utilizing a lactam-intermediate strategy that avoids expensive chiral chromatography.
Retrosynthetic Analysis
The synthesis is designed to establish the (3S) stereocenter from L-Serine and the (6S) stereocenter via a stereospecific inversion of a chiral auxiliary.
Strategic Disconnection:
-
Target: (3S,6S)-6-Methylmorpholine-3-carboxylic acid HCl.
-
Precursor: (3S,6S)-6-Methyl-5-oxomorpholine-3-carboxylic acid ester (Lactam).
-
Starting Materials: L-Serine (provides C3 chirality) and (R)-2-Chloropropionyl chloride (provides C6 chirality via inversion).
Figure 1: Retrosynthetic strategy leveraging the chiral pool and stereospecific cyclization.
Detailed Synthesis Protocol
Phase 1: Preparation of the Linear Precursor
Objective: N-acylation of L-Serine methyl ester with (R)-2-chloropropionyl chloride. Stereochemistry Note: The (R)-configuration of the acyl chloride is required to obtain the (S)-methyl group at position 6, as the subsequent cyclization proceeds via SN2 inversion.
Materials:
-
L-Serine methyl ester hydrochloride (1.0 equiv)
-
(R)-2-Chloropropionyl chloride (1.05 equiv) [Note: Ensure optical purity >98% ee]
-
Triethylamine (2.2 equiv)
-
Dichloromethane (DCM) (10 vol)
Protocol:
-
Setup: Charge a reactor with L-Serine methyl ester HCl and DCM. Cool the suspension to 0°C under N2 atmosphere.
-
Base Addition: Add Triethylamine dropwise over 30 minutes, maintaining internal temperature <5°C. The mixture will become a slurry.
-
Acylation: Add a solution of (R)-2-Chloropropionyl chloride in DCM (2 vol) dropwise over 1 hour at 0–5°C.
-
Critical Process Parameter (CPP): Exothermic reaction. Control addition rate to prevent temp spikes >10°C, which can lead to O-acylation side products.
-
-
Reaction: Warm to room temperature (20–25°C) and stir for 4 hours. Monitor by TLC or HPLC (Target: Disappearance of Serine ester).
-
Workup: Wash the organic phase with 1M HCl (2 x 3 vol), saturated NaHCO3 (2 x 3 vol), and brine. Dry over Na2SO4 and concentrate in vacuo to yield the crude N-acylated intermediate (typically a white solid).
Phase 2: Cyclization to the Lactam Scaffold
Objective: Intramolecular Williamson ether synthesis to form the morpholinone ring.
Materials:
-
Crude N-acylated intermediate (from Phase 1)
-
Sodium Hydride (60% dispersion in oil) (1.2 equiv)
-
Anhydrous THF (15 vol)
Protocol:
-
Setup: Suspend NaH in anhydrous THF at 0°C under N2.
-
Addition: Dissolve the crude intermediate in THF (5 vol) and add dropwise to the NaH suspension over 45 minutes.
-
Safety: H2 gas evolution. Ensure adequate venting.[1]
-
-
Cyclization: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir for 12–16 hours.
-
Quench: Cool to 0°C. Carefully quench with saturated NH4Cl solution.
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry, and concentrate.[5]
-
Purification: Recrystallize from EtOAc/Hexanes to afford Methyl (3S,6S)-6-methyl-5-oxomorpholine-3-carboxylate .
-
Checkpoint: Verify stereochemistry via NOE NMR experiments (Cis relationship between H3 and H6).
-
Phase 3: Selective Reduction & Hydrolysis
Objective: Reduce the lactam carbonyl (C5) to a methylene group without over-reducing the ester to an alcohol, followed by hydrolysis to the acid.
Materials:
-
Lactam Intermediate (from Phase 2)
-
Borane-Dimethyl Sulfide complex (BH3·DMS) (2.0 M in THF) (2.5 equiv)
-
Anhydrous THF
-
Methanol (for quench)[1]
-
6M HCl
Protocol:
-
Reduction: Dissolve the lactam in anhydrous THF (10 vol). Cool to 0°C.[1]
-
Reagent Addition: Add BH3·DMS dropwise.
-
Reflux: Heat the mixture to mild reflux (65°C) for 3–5 hours.
-
Note: Borane reduces amides to amines faster than esters to alcohols, but selectivity is time/temp dependent. Monitor strictly by HPLC.
-
-
Quench & Complex Breaking: Cool to 0°C. Carefully add Methanol (excess) to destroy excess borane. Concentrate to dryness.
-
Acid Workup: Redissolve residue in MeOH, add conc. HCl (trace) and reflux for 30 mins to break boron-amine complexes. Concentrate again.
-
Hydrolysis: Dissolve the residue in 6M HCl (10 vol) and heat to reflux (100°C) for 4 hours. This effects both the final removal of boron species and hydrolysis of the methyl ester to the carboxylic acid.
-
Isolation: Concentrate the aqueous solution to dryness. Triturate the residue with Acetone or Ether to precipitate the product.
-
Final Product: Filter the white solid: (3S,6S)-6-Methylmorpholine-3-carboxylic acid Hydrochloride .
Quantitative Data Summary
| Parameter | Phase 1 (Acylation) | Phase 2 (Cyclization) | Phase 3 (Red/Hyd) |
| Yield (Typical) | 85 - 92% | 75 - 82% | 65 - 70% |
| Purity (HPLC) | >95% | >98% (after cryst.) | >98% |
| Key Reagent | (R)-2-Chloropropionyl Cl | NaH / THF | BH3·DMS |
| Temp Range | 0°C to 25°C | 0°C to 25°C | 0°C to 100°C |
| Chiral Integrity | Retention (L-Ser) | Inversion (C6) | Retention |
Critical Process Parameters & Troubleshooting
Stereochemical Control
The "Cis" stereochemistry ((3S,6S)) relies entirely on the inversion step in Phase 2.
-
Risk: If the reaction mechanism shifts to SN1 (carbocation character), racemization at C6 will occur.
-
Control: Use a polar aprotic solvent (THF) and a strong base (NaH) to favor SN2 kinetics. Keep temperatures moderate (<25°C) during cyclization.
Safety: Borane Handling
-
Hazard: BH3·DMS is pyrophoric and generates H2 upon contact with moisture.
-
Mitigation: Use a dedicated scrubber system. Quench with Methanol very slowly at <5°C.
Workflow Diagram
Figure 2: Process flow for the synthesis of (3S,6S)-6-Methylmorpholine-3-carboxylic acid HCl.
References
-
Brown, G. R., et al. (1985). "Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates." Journal of the Chemical Society, Perkin Transactions 1, 2577–2586.
-
Goetz, N., et al. (1980).[6][7] "Process for the preparation of cis-2,6-dimethyl morpholine." European Patent EP0026367A1.[7]
-
Duo, M., et al. (2012). "Novel synthetic method of (S)-3-morpholinyl carboxylic acid." Chinese Patent CN102617503A.
-
Graham, T. H., et al. (2010). "Preparation of (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one from L-alanine methyl ester hydrochloride." Organic Syntheses, 87, 176.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 3. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 4. Synthesis process of N-methylmorpholine - Eureka | Patsnap [eureka.patsnap.com]
- 5. patents.justia.com [patents.justia.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Process for the preparation of cis-2,6-dimethyl morpholine - Patent EP-0026367-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Removing Boc protecting groups from steric hindered morpholine acids
Subject: Troubleshooting & Optimization for N-Boc Removal in Sterically Hindered Morpholine Acids Ticket Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Steric Challenge
Removing a Boc group from a sterically hindered morpholine acid is deceptively difficult. In standard cases, the tert-butyl carbocation fragments rapidly upon protonation. However, in hindered morpholine systems—especially those with substituents at the C2/C6 positions or bulky groups adjacent to the nitrogen—two specific failure modes occur:
-
Conformational Locking: Steric bulk prevents the carbamate oxygen from effectively accessing the proton source, significantly slowing the rate-determining step (protonation).
-
Cation Trapping: Once the tert-butyl cation is generated, the bulky morpholine structure creates a "solvent cage" effect, increasing the likelihood of the cation recombining or alkylating electron-rich regions of your molecule (e.g., the morpholine ring itself or nearby aromatics) rather than escaping to the solvent.
This guide provides three tiered protocols ranging from optimized standard methods to Lewis-acid mediated "sledgehammer" approaches.
Diagnostic Workflow
Before selecting a protocol, utilize this decision tree to match the method to your substrate's specific constraints.
Figure 1: Decision matrix for selecting the appropriate deprotection methodology based on substrate properties.
Experimental Protocols
Protocol A: The Scavenger-Optimized Standard (TFA/DCM)
Best for: Moderately hindered substrates where standard 1:1 TFA/DCM yields <50% conversion.
The Science: Standard TFA deprotection relies on the equilibrium of protonation. By adding Triethylsilane (TES) , we irreversibly trap the tert-butyl cation as isobutane (gas) and isobutylene. Unlike thioanisole, which produces a non-volatile sulfide byproduct, TES generates volatiles that leave the system, driving the equilibrium forward according to Le Chatelier’s principle.
Reagents:
Step-by-Step:
-
Dissolve the substrate (1.0 equiv) in DCM (0.1 M concentration).
-
Add Triethylsilane (2.5 - 5.0 equiv) . Note: Do not skip this for hindered substrates.
-
Cool to 0°C.
-
Add TFA dropwise to reach a final ratio of 4:1 TFA:DCM . Rationale: Higher acid concentration is required to overcome the steric barrier to protonation.
-
Warm to room temperature and stir.
-
Monitoring: Check LCMS at 2 hours. If incomplete, heat to 35°C.
-
Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
Protocol B: The "Nuclear" Option (TMSOTf)
Best for: Severely hindered morpholines where TFA fails or requires days to complete.
The Science: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a powerful Lewis acid. Instead of protonation, it silylates the carbamate oxygen. The resulting silyl carbamate is extremely unstable and fragments rapidly, even in sterically congested environments.
Reagents:
-
2,6-Lutidine (Base to buffer the system)
Step-by-Step:
-
Dissolve substrate (1.0 equiv) and 2,6-lutidine (1.5 equiv) in dry DCM (0.2 M) under Nitrogen/Argon.
-
Cool to 0°C.
-
Add TMSOTf (1.2 equiv) dropwise.
-
Stir at 0°C for 30 mins, then warm to RT.
-
Monitoring: Reaction is usually complete within 1 hour.
-
Quench: Add MeOH (excess) to quench the silyl ester and hydrolyze the intermediate.
-
Workup: Concentrate and purify via reverse-phase prep-HPLC (preferred for morpholine acids to remove lutidine salts).
Protocol C: Salt Isolation (HCl/Dioxane)
Best for: Morpholine acids that form water-soluble zwitterions, making aqueous extraction impossible.
The Science: Morpholine acids are amphoteric. In water, they exist as zwitterions which are difficult to extract into organic solvents. This method precipitates the product as a pure Hydrochloride salt directly from the reaction mixture.
Step-by-Step:
-
Dissolve substrate in minimal dry 1,4-dioxane or MeOH.[6]
-
Add 4M HCl in Dioxane (10-20 equiv) .
-
Isolation: The product often precipitates as a white solid.
-
If solid forms: Filter and wash with Et₂O.
-
If no solid: Add Et₂O or Hexanes to induce precipitation.
-
-
Result: Pure Morpholine Acid·HCl salt (highly stable).
Technical Data & Comparison
| Feature | Protocol A (TFA/TES) | Protocol B (TMSOTf) | Protocol C (HCl/Dioxane) |
| Primary Mechanism | Brønsted Acidolysis | Lewis Acid Silylation | Brønsted Acidolysis |
| Steric Tolerance | Moderate | High | Moderate |
| Reaction Time | 2 - 12 Hours | < 1 Hour | 2 - 6 Hours |
| Scavenger Needed? | Yes (Critical) | No | No |
| Product Form | TFA Salt (Hygroscopic) | Free Acid / Salt | HCl Salt (Solid) |
| Key Risk | Incomplete Deprotection | Moisture Sensitivity | Solubility Issues |
Mechanistic Visualization: Why TMSOTf Works
The following diagram illustrates the silylation pathway, which bypasses the steric hindrance often encountered during protonation.
Figure 2: Mechanistic pathway of TMSOTf-mediated cleavage. The silyl group activates the carbonyl oxygen more effectively than a proton in hindered environments.
Troubleshooting & FAQs
Q: I see a "+56" mass peak in my LCMS after TFA treatment. What is it? A: This is likely tert-butylation of your substrate. The tert-butyl cation reacted with the morpholine ring or a nearby nucleophile instead of being scavenged.
-
Fix: Switch to Protocol A and ensure you are using Triethylsilane (TES) . If the problem persists, switch to Protocol B (TMSOTf) which generates volatile isobutene via a different mechanism less prone to recombination.
Q: My morpholine acid is not precipitating in Protocol C. A: Morpholine salts can be highly hygroscopic.
-
Fix: Use anhydrous diethyl ether (Et₂O) to induce precipitation. If it oils out, scratch the glass with a spatula and sonicate. Alternatively, evaporate to dryness and triturate with CH₃CN.
Q: Can I use microwave irradiation? A: Use caution. While microwave heating (60-80°C) accelerates TFA deprotection, morpholine acids can undergo thermal decarboxylation or degradation at high temperatures. Only use microwave assistance if Protocol B (TMSOTf) fails.
References
-
Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[10]
- Sakurai, H., et al. (1978). "Method for cleavage of carbamates using TMSOTf." Journal of Organic Chemistry.
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons.
-
BenchChem Technical Support. (2025). "Boc Cleavage from Sterically Hindered Amines."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. [Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) assisted facile deprotection of N,O-acetonides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. researchgate.net [researchgate.net]
Optimizing HATU coupling with (3S,6S)-6-Methylmorpholine-3-carboxylic acid
Technical Support Center: Optimizing Peptide Couplings with (3S,6S)-6-Methylmorpholine-3-carboxylic acid
Executive Summary
Product: (3S,6S)-6-Methylmorpholine-3-carboxylic acid (and derivatives). Reagent Focus: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Application: Solid-Phase Peptide Synthesis (SPPS) and Solution Phase Synthesis.[1] Criticality: High. This building block presents a "Dual-Threat" challenge: steric hindrance reducing nucleophilicity (amine role) and high susceptibility to C3-epimerization (acid role).
Introduction: The "Constrained" Challenge
As a Senior Application Scientist, I often see standard protocols fail with morpholine-3-carboxylic acid derivatives. You are not working with a standard amino acid; you are working with a constrained proline analog that possesses an ether linkage and an additional methyl stereocenter.
The (3S,6S) stereochemistry locks the morpholine ring into a specific chair conformation. This rigidity is beneficial for drug potency but detrimental to synthetic kinetics. When you use HATU—the "gold standard" for difficult couplings—you are wielding a double-edged sword: its high reactivity can force the coupling of this hindered molecule, but it also accelerates side reactions like guanidinylation and epimerization if not strictly controlled.
This guide is structured by the role the molecule plays in your reaction.
Module 1: The Molecule as the Nucleophile (Amine)
Scenario: You are coupling an amino acid TO the N-terminus of (3S,6S)-6-Methylmorpholine-3-carboxylic acid.
The Problem: The "Guanidinylation" Trap
Users often report low yields and a mass shift of +99 Da (or similar, depending on the exact uronium reagent). This is NOT a failed deprotection; it is the formation of a guanidine adduct.
Mechanism: Because the morpholine nitrogen is secondary and sterically hindered by the C6-methyl group, it reacts slowly. If the carboxylic acid (the partner) is not fully activated, the free amine will attack the central carbon of the HATU reagent instead of the activated ester.
Protocol A: "Starvation" Stoichiometry
Objective: Ensure zero free HATU exists when the amine is introduced.
-
Dissolve the carboxylic acid partner (1.1 equiv) in DMF.
-
Add Base: DIEA (Diisopropylethylamine), 2.0 equiv.[2]
-
Add HATU: 1.0 equiv (Strictly limiting reagent).
-
Pre-activation (Critical): Stir for 2–5 minutes at Room Temperature (RT).
-
Why? You must convert all HATU into the OAt-active ester.
-
-
Add the Amine: Add the (3S,6S)-6-Methylmorpholine-3-carboxylic acid derivative (1.0 equiv).
-
Reaction Time: Allow to react for 2–4 hours. Monitor via LCMS.
Visualizing the Trap:
Caption: The "Race Condition." If the Acid activation is too slow or HATU is in excess, the hindered amine attacks the HATU directly, permanently capping the chain.
Module 2: The Molecule as the Acyl Donor (Acid)
Scenario: You are coupling (3S,6S)-6-Methylmorpholine-3-carboxylic acid TO a resin or another amine.[2][3]
The Problem: Epimerization at C3
The C3 hydrogen is alpha to both a carbonyl and the morpholine nitrogen (electron-withdrawing). This makes it acidic. HATU generates the highly reactive OAt-ester, which is susceptible to base-catalyzed proton abstraction, leading to an oxazolone intermediate and loss of chirality (scrambling of the 3S center).
Protocol B: The "Cold-Collidine" Method
Objective: Activate the acid without abstracting the alpha-proton.
-
Solvent: DMF or NMP (Anhydrous).
-
Temperature: Cool the reaction vessel to 0°C (Ice bath).
-
Base Switch: Use 2,4,6-Collidine (TMP) instead of DIEA.
-
Why? Collidine is a weaker base (pKa ~7.4 vs DIEA ~10.5) and is sterically hindered, making it poor at abstracting the alpha-proton but sufficient to drive the coupling [1].
-
-
Sequence:
-
Dissolve (3S,6S)-Acid (1.0 equiv) and HATU (1.0 equiv).
-
Add Collidine (2.5 equiv) at 0°C.
-
IMMEDIATELY add the amine partner (1.1 equiv).
-
Note: Do NOT pre-activate for more than 30 seconds. The OAt-ester of this molecule is extremely prone to racemization if left sitting with base.
-
-
Warm up: Stir at 0°C for 30 mins, then allow to warm to RT.
Module 3: Troubleshooting & FAQs
Diagnostic Data Table
| Symptom | Likely Cause | Corrective Action |
| Mass +99 Da (or +100) | Guanidinylation (Amine reacted with HATU). | Use Protocol A. Ensure Acid is in slight excess (1.1 eq) over HATU. |
| Double Peaks (LCMS) | Epimerization (Diastereomers formed). | Use Protocol B. Switch base to Collidine or TMP. Keep at 0°C. |
| No Reaction | Steric bulk prevents approach. | Switch solvent to NMP (better swelling). Increase temp to 40°C (ONLY if using Collidine, otherwise racemization risks increase). |
| Gelation | Aggregation of hydrophobic segments. | Add chaotropic salts (0.1M LiCl in DMF) or use "Magic Mixture" (DCM/DMF/NMP). |
Frequently Asked Questions
Q: Can I use PyBOP instead of HATU to avoid guanidinylation? A: Yes. Phosphonium reagents (PyBOP) do not form guanidine adducts.[4] However, they are generally slower and less potent than HATU for hindered couplings. If you switch to PyBOP, you must increase reaction time and potentially temperature.
Q: Why is the (3S,6S) isomer harder to couple than standard Proline? A: The oxygen in the morpholine ring alters the electronic puckering of the ring (anomeric effect), and the methyl group at C6 creates a "flagpole" steric clash that blocks the approach of the incoming nucleophile.
Q: My LCMS shows the product mass, but the yield is <20%. Where is the rest? A: Check for the Delta-M + 17 peak. This indicates the formation of the N-acylurea (a rearrangement of the active ester). This happens when the amine is too hindered to attack the ester. Fix: Add HOAt (0.5 equiv) as an additive to stabilize the active ester and prevent rearrangement [2].
Experimental Workflow Visualization
Caption: Decision matrix for selecting the correct coupling protocol based on the specific role of the morpholine derivative.
References
-
Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Assembly of Difficult Peptides." Journal of Organic Chemistry.
-
Albericio, F., & Kates, S. A. (2000). "Solid-Phase Synthesis: A Practical Guide." Marcel Dekker. (Contextualizing HATU/HOAt mechanisms).
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids."
-
Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. (Comparative baseline for epimerization control).
Sources
Validation & Comparative
1H NMR spectrum analysis of (3S,6S)-6-Methylmorpholine-3-carboxylic acid
Topic: 1H NMR Spectrum Analysis of (3S,6S)-6-Methylmorpholine-3-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(3S,6S)-6-Methylmorpholine-3-carboxylic acid is a critical non-proteinogenic amino acid scaffold used to introduce conformational constraints in peptide mimetics. Its rigid morpholine ring restricts the
However, the synthesis of this scaffold often yields diastereomeric mixtures. Distinguishing the desired (3S,6S) isomer (typically the cis-relationship in 1,4-substitution patterns relative to the ring plane) from its (3S,6R) epimer is a frequent analytical bottleneck.
This guide provides a definitive NMR characterization strategy, comparing the (3S,6S) target against its diastereomer. It moves beyond simple peak listing to explain the conformational causality of the signals, establishing a self-validating protocol for stereochemical assignment.
Part 1: Structural & Conformational Analysis[1][2]
Before interpreting the spectrum, one must understand the solution-state geometry. Morpholine rings predominantly adopt a chair conformation .
-
Numbering Convention: Oxygen is position 1. The Carboxylic acid is at C3. The Nitrogen is at position 4. The Methyl group is at C6.
-
Stereochemical Relationship:
-
(3S, 6S) Isomer: The C3-Carboxyl and C6-Methyl groups generally adopt a cis-like relationship relative to the ring plane. To minimize 1,3-diaxial strain, the ring will flip to place the bulkier groups in the most favorable equatorial/axial equilibrium.
-
(3S, 6R) Isomer: The substituents adopt a trans-like relationship.
-
Critical NMR Impact: The orientation (Axial vs. Equatorial) of the protons at C3 and C6 dictates the coupling constants (
Part 2: Comparative NMR Analysis
The following table contrasts the diagnostic signals of the (3S,6S) isomer with the (3S,6R) alternative.
Note: Chemical shifts (
Table 1: Diagnostic Signal Comparison
| Feature | Signal | (3S,6S) Isomer [Target] | (3S,6R) Isomer [Epimer] | Mechanistic Rationale |
| H3 Resonance | Large | Small | Axial vs. Equatorial: In (3S,6S), H3 is typically axial, allowing a large trans-diaxial coupling with H2-axial. In (3S,6R), H3 may be forced equatorial. | |
| H6 Resonance | Complex Multiplet | Distinct Multiplet | H6 couples with H5a, H5b, and the Methyl group. The splitting pattern changes based on H6's axial/equatorial status. | |
| Methyl Group | Shielded (Lower ppm) | Deshielded (Higher ppm) | 1,3-Diaxial Interaction: If the methyl group is axial (common in one conformer), it experiences different shielding than when equatorial. | |
| NOE Correlation | H3 | Strong/Medium NOE | Weak/No NOE | Spatial Proximity: In the cis (3S,6S) form, H3 and H6 (or H3 and Me) are on the same face, facilitating magnetization transfer. |
| Carbon Satellites | Distinct | Distinct | Useful for verifying purity if diastereomers are co-eluting. |
Part 3: Detailed Assignment Protocol
To ensure scientific integrity, follow this self-validating workflow. This protocol assumes the use of a high-field instrument (400 MHz+).
Step 1: Sample Preparation
-
Solvent: Use
with (to form the carboxylate, simplifying the spectrum) or (if studying H-bonding/NH protons).-
Recommendation:
at pH ~9 is ideal for resolution, as it eliminates zwitterionic exchange broadening.
-
-
Concentration: 5–10 mg in 600
L solvent.
Step 2: The "Coupling Constant" Test (The Primary Filter)
Focus on the proton at C3 (alpha to Carbonyl) .
-
Locate the doublet of doublets (dd) around 3.8–4.2 ppm.
-
Measure the coupling constant (
). -
Analysis:
-
If
Hz: The H3 proton is Axial . This indicates the Carboxyl group is Equatorial . -
If
Hz: The H3 proton is Equatorial . This indicates the Carboxyl group is Axial .
-
Step 3: NOE Validation (The Confirmation)
Perform a 1D-NOESY or 2D-NOESY experiment. Irradiate the Methyl doublet.
-
Observation: Look for enhancement at the H3 signal.
-
-
Positive NOE (H3-Me): Indicates they are on the same face of the ring (Cis relationship).
-
Negative/Weak NOE: Indicates they are on opposite faces (Trans relationship).
-
Part 4: Visualization of the Assignment Logic
The following diagram illustrates the decision tree for assigning the stereochemistry based on spectral data.
Figure 1: Logical workflow for distinguishing (3S,6S) from (3S,6R) isomers using coupling constants and NOE.
Part 5: Advanced Considerations for Drug Development
When using this scaffold in drug development (e.g., as a proline surrogate), be aware of Rotamers . If the Nitrogen is protected (e.g., Fmoc, Boc, or acylated in a peptide), the NMR spectrum will show signal doubling .
-
Cause: Restricted rotation around the N-C(O) amide bond.
-
Solution:
-
Variable Temperature (VT) NMR: Heat the sample to 50–60°C. The rotamer signals will coalesce into a single sharp set of peaks, confirming purity.
-
Analysis: Do not mistake rotamers for diastereomeric impurities. Diastereomers do not coalesce upon heating.
-
References
-
Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385–415. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative source for NOE and Coupling Constant analysis in heterocycles). Link
-
Gao, Y., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. (Validates Chair-Eq stability). Link
-
BLD Pharm. (n.d.).[1] Product Analysis: (3S,6S)-6-Methylmorpholine-3-carboxylic acid.[2][3] (Commercial reference for CAS 1932229-43-0).[3] Link
Sources
Technical Comparison Guide: LC-MS Profiling of (3S,6S)-6-Methylmorpholine-3-carboxylic Acid
This guide provides a technical analysis of the LC-MS characteristics of (3S,6S)-6-Methylmorpholine-3-carboxylic acid, a critical chiral building block in peptidomimetic drug design. It synthesizes established fragmentation principles of cyclic
Executive Summary
(3S,6S)-6-Methylmorpholine-3-carboxylic acid (CAS 1932229-43-0) is a constrained amino acid used to induce specific conformational turns in peptide backbones.[1] Unlike its carbocyclic analog (proline) or the unsubstituted morpholine-3-carboxylic acid, the C6-methyl group introduces steric bulk that influences both chromatographic retention and gas-phase fragmentation kinetics. This guide outlines the optimal LC-MS/MS transitions for quantification and the chiral separation strategies required to distinguish it from its (3R,6R), (3S,6R), and (3R,6S) diastereomers.
Physicochemical Profile & MS Characteristics[2][3][4][5][6]
| Property | Data |
| Formula | C₆H₁₁NO₃ |
| Monoisotopic Mass | 145.0739 Da |
| [M+H]⁺ Precursor | 146.0812 m/z |
| Ionization Mode | ESI Positive (Soft Ionization preferred) |
| Key Structural Feature | 1,4-oxazine ring with C3-Carboxyl / C6-Methyl substitution |
Predicted Fragmentation Pattern (ESI-MS/MS)
The fragmentation of cyclic
-
Primary Pathway (Neutral Loss of HCOOH): The most abundant transition involves the loss of the carboxylic acid group as formic acid (HCOOH, 46 Da) or combined loss of H₂O + CO. This yields the cyclic imine ion at m/z 100.08 .
-
Secondary Pathway (Dehydration): Loss of water (18 Da) from the carboxylic acid moiety generates the acylium ion at m/z 128.07 .
-
Ring Cleavage (Retro-Diels-Alder type): High collision energies (CE > 30 eV) may trigger the opening of the morpholine ring, typically ejecting the ether bridge fragment (C₂H₄O, 44 Da) or ethylene (28 Da).
Diagram 1: Proposed Fragmentation Mechanism
Caption: Proposed ESI-MS/MS fragmentation pathway showing the characteristic neutral loss of formic acid to form the base peak at m/z 100.
Comparative Performance Analysis
Differentiation of (3S,6S)-6-Methylmorpholine-3-carboxylic acid from its analogs relies heavily on chromatographic selectivity, as mass spectrometry alone cannot distinguish diastereomers.
Comparison with Alternatives
| Feature | (3S,6S)-6-Methyl... | Morpholine-3-COOH | Proline |
| Precursor [M+H]⁺ | 146.08 | 132.06 | 116.07 |
| Base Fragment | 100.08 (Methyl-Imine) | 86.06 (Imine) | 70.06 (Pyrroline) |
| Stereocenters | 2 (4 isomers) | 1 (2 enantiomers) | 1 (2 enantiomers) |
| Hydrophobicity | Moderate (Methyl adds retention) | Low (Polar) | Low |
| Chiral Separation | Difficult (Requires Zwitterionic/Cinchona CSP) | Moderate (Crown Ether CSP) | Standard (Crown Ether/Ligand Exchange) |
Isomer Separation Strategy
The (3S,6S) isomer is a diastereomer of the (3S,6R) form. While enantiomers (3S,6S vs 3R,6R) require a chiral column, diastereomers can theoretically be separated on achiral C18 phases, though resolution is often poor due to the small size of the molecule.
Recommended Protocol for Isomeric Purity:
-
Column: Chiralpak ZWIX(+) or ZWIX(-) (Zwitterionic ion exchanger).
-
Mobile Phase: MeOH/MeCN (50:50) + 50 mM Formic Acid + 25 mM Diethylamine.
-
Mechanism: The ZWIX phase utilizes a cinchona alkaloid selector that discriminates based on the spatial orientation of the carboxylic acid relative to the amine and the methyl group.
Diagram 2: Isomer Separation Workflow
Caption: Workflow for isolating the (3S,6S) isomer. Direct chiral chromatography is often required as achiral phases fail to resolve the diastereomeric pair.
Experimental Protocols
Standardized LC-MS/MS Conditions
To ensure reproducibility in pharmacokinetic (PK) or quality control (QC) studies, the following parameters are recommended.
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).
-
Source: Electrospray Ionization (ESI) in Positive Mode.[2][3]
-
Gas Temp: 300°C; Gas Flow: 10 L/min.
-
MRM Transitions:
-
Quantifier: 146.1
100.1 (CE: 15 eV) -
Qualifier: 146.1
128.1 (CE: 10 eV) -
Qualifier: 146.1
56.1 (Ring fragment, CE: 30 eV)
-
Sample Preparation
Due to the zwitterionic nature of the free acid, extraction from biological matrices (plasma/urine) requires careful pH control.
-
Protein Precipitation: Use Acetonitrile with 0.1% Formic Acid (3:1 ratio to plasma).
-
Derivatization (Optional): For higher sensitivity, derivatize with Fmoc-Cl or Butanol/HCl to increase hydrophobicity and ionization efficiency.
References
-
Cyclic Amino Acid Fragmentation: Guo, Y. C., et al. (2009). "ESI-MSn study on the fragmentation of protonated cyclic-dipeptides." Spectroscopy, 23, 131–139. Link
-
Morpholine Mass Spectrometry: NIST Mass Spectrometry Data Center. "Morpholine Mass Spectrum." NIST Chemistry WebBook. Link
-
Chiral Separation of Amino Acids: Ilisz, I., et al. (2019).[4] "High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids." Molecules, 24(9), 1777. Link
-
General Fragmentation Mechanisms: Demarque, D. P., et al. (2016).[2][5] "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products."[3] Natural Product Reports, 33, 432-455.[2] Link
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- 1. CAS:2757895-17-1, 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-(trifluoromethyl)morpholine-3-carboxylic acid-毕得医药 [bidepharm.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
Technical Guide: Absolute Configuration Validation of 6-Methylmorpholine-3-Carboxylic Acid
Topic: Validating absolute configuration of 6-methylmorpholine-3-carboxylic acid isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The morpholine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacokinetic modulator in peptidomimetics and enzyme inhibitors. However, the introduction of a second chiral center at the C6 position of 6-methylmorpholine-3-carboxylic acid creates a stereochemical challenge: distinguishing between four potential isomers—(3R,6R), (3S,6S), (3R,6S), and (3S,6R).
Misassignment of these isomers leads to costly failures in Structure-Activity Relationship (SAR) studies. This guide objectively compares the three primary validation methodologies—NMR Spectroscopy, Chiral HPLC, and X-ray Crystallography—and provides a self-validating workflow to ensure 100% stereochemical confidence.
The Stereochemical Challenge
The 6-methylmorpholine-3-carboxylic acid molecule possesses two stereocenters separated by heteroatoms (O1 and N4). The primary difficulty in assignment arises from the conformational flexibility of the morpholine ring, which can flip between chair conformers, complicating standard NMR coupling constant (
-
Center 1 (C3): Typically derived from the chiral pool (e.g., L-Serine or L-Cysteine), fixing the absolute configuration (usually S).
-
Center 2 (C6): Generated during cyclization (e.g., via propylene oxide or halo-acid derivatives), often yielding a mixture of diastereomers (cis and trans).
Comparative Analysis of Validation Methods
The following table contrasts the three industry-standard approaches for resolving these isomers.
| Feature | Method A: NMR Spectroscopy (NOE/ROE) | Method B: Chiral HPLC/SFC | Method C: X-Ray Crystallography |
| Primary Utility | Relative Configuration (Cis vs. Trans) | Process Control & Enantiomeric Excess (ee) | Absolute Configuration (Definitive) |
| Speed | High (< 2 hours) | Medium (Method Dev. required) | Low (Days to Weeks) |
| Sample Req. | ~5-10 mg (dissolved) | < 1 mg | Single Crystal (High quality) |
| Limitations | Cannot distinguish enantiomers alone; requires rigid conformation. | Requires reference standards; retention time is not structural proof. | Hard to crystallize oils/amorphous solids. |
| Confidence | 80% (Relative only) | 95% (If standards exist) | 100% (Gold Standard) |
Detailed Experimental Protocols
Protocol 1: The "Rapid Screen" – Relative Assignment via NOE
Use this method to immediately distinguish diastereomers (cis vs. trans) in crude reaction mixtures.
Principle: In the preferred chair conformation, substituents generally adopt an equatorial position to minimize 1,3-diaxial interactions.
-
Trans-isomer: H3 and H6 are typically in a trans-diaxial relationship (if substituents are equatorial).
-
Cis-isomer: H3 and H6 are often axial/equatorial, or the ring distorts.
Step-by-Step Workflow:
-
Sample Prep: Dissolve 10 mg of the isolated isomer in 0.6 mL of DMSO-
or CDCl . Note: DMSO is preferred to minimize H-bonding aggregation. -
1D Proton Experiment: Acquire a standard
H NMR to assign chemical shifts. H3 (alpha to COOH/NH) is typically 3.5–4.0 ppm; H6 (alpha to O/Me) is 3.8–4.2 ppm. -
1D NOE Difference / 2D NOESY:
-
Irradiate the H3 resonance.
-
Observation: Look for NOE enhancement at H6 or the Methyl group at C6.
-
Interpretation:
-
Strong NOE (H3
H6): Suggests they are on the same face (Cis relationship). -
Weak/Null NOE (H3
H6): Suggests they are on opposite faces (Trans), confirmed by strong NOE between H3 and axial protons at C5.
-
-
Protocol 2: The "Gold Standard" – Derivatization for X-Ray
Use this method when absolute configuration must be legally defensible (e.g., IND filing).
Since the free amino acid is often zwitterionic and hard to crystallize, derivatization is required.
Step-by-Step Workflow:
-
N-Protection: React the morpholine (1.0 eq) with 4-bromobenzoyl chloride (1.1 eq) and Et
N in DCM.-
Why: The heavy bromine atom serves as an anomalous scatterer for absolute structure determination (Flack parameter), and the aromatic ring encourages
-stacking for crystallization.
-
-
Crystallization: Dissolve the crude amide in minimal hot EtOAc. Add Hexanes dropwise until turbid. Let stand at 4°C.
-
Data Collection: Collect X-ray diffraction data. A Flack parameter near 0.0 confirms the absolute stereochemistry; a value near 1.0 indicates the inverted structure.
Protocol 3: The "Process Lock" – Chiral HPLC
Use this for routine QC once the absolute configuration is established by X-ray.
Recommended Conditions:
-
Column: Chiralpak IG or IC (Immobilized phases are robust).
-
Mobile Phase: Hexane : IPA : TFA (80 : 20 : 0.1). TFA is critical to suppress ionization of the carboxylic acid.
-
Detection: 210 nm.
-
Logic: Inject the racemate to establish separation. Inject your synthesized sample. Co-injection with a known standard (if available) confirms identity.
Logic Visualization: The Validation Decision Matrix
The following diagram illustrates the decision-making process for assigning configuration, moving from synthesis to definitive proof.
Figure 1: Stereochemical validation workflow ensuring rigorous assignment of 6-methylmorpholine-3-carboxylic acid isomers.
Critical Scientific Insight: The "Chiral Pool" Shortcut
Instead of synthesizing the morpholine ring from achiral precursors and attempting to resolve all 4 isomers, utilize L-Serine (or L-Serine methyl ester) as the starting material.
-
Causality: L-Serine naturally possesses the (S)-configuration at the
-carbon. -
Mechanism: By reacting L-Serine with 2-chloropropionyl chloride (or a propylene oxide equivalent) followed by reduction/cyclization, the C3 stereocenter is conserved.
-
Result: You effectively eliminate the (3R) enantiomers. You now only need to distinguish between (3S, 6S) and (3S, 6R) using the NMR NOE protocol described above. This reduces the problem from a 4-variable equation to a simple binary choice.
References
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.
-Methoxy- -trifluoromethylphenylacetic Acids. Journal of the American Chemical Society, 95(2), 512–519. -
Parsons, S. (2021).[1] Determination of Absolute Configuration by X-ray Crystallography. Journal of Chemical Crystallography. (General Reference for Flack Parameter methodology).
-
Phenomenex. (2023).[2] Chiral HPLC Separations: A Guide to Enantiomeric Resolution. Phenomenex Technical Guides.
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Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling (3S,6S)-6-Methylmorpholine-3-carboxylic acid
Hazard Assessment by Analogy
The foundational principle of safe laboratory practice is to understand the potential risks of the materials being handled.[3] For novel compounds, this involves a critical analysis of structurally similar chemicals. (3S,6S)-6-Methylmorpholine-3-carboxylic acid combines the structural features of a morpholine derivative and a carboxylic acid.
Table 1: Inferred Hazard Profile based on Constituent Moieties
| Moiety | Known Hazards | Representative Sources |
| Morpholine | Flammable liquid and vapor; Toxic if inhaled or in contact with skin; Harmful if swallowed; Causes severe skin burns and eye damage; Corrosive.[4][5][6][7] | Safety Data Sheet for Morpholine[4][5][7][8] |
| Carboxylic Acid | Can be corrosive, though generally weak acids; May be flammable or combustible; Incompatible with bases and strong oxidizing agents.[9] | MSDS HyperGlossary for Carboxylic Acids[9] |
Based on this analysis, it is prudent to assume that (3S,6S)-6-Methylmorpholine-3-carboxylic acid is a potentially flammable, corrosive compound that is harmful upon ingestion, inhalation, or skin contact, and can cause severe damage to the skin and eyes.[4][5][7][9] Therefore, all handling procedures must be conducted with appropriate engineering controls and personal protective equipment.[10]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is the primary barrier between the researcher and potential chemical exposure.[11] The following recommendations are based on the presumed hazards and are scalable depending on the experimental procedure.
Eye and Face Protection
The corrosive nature of both morpholine and certain carboxylic acids mandates robust eye protection.[2][9]
-
Minimum Requirement: Tightly fitting safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times in the laboratory where this chemical is handled.[2][10]
-
Enhanced Protection: When there is a risk of splashing or aerosol generation (e.g., during solution transfers, heating, or vortexing), a full-face shield must be worn in addition to safety goggles.[12][13][14]
Skin and Body Protection
Given the high risk of severe skin burns and toxicity from dermal contact with morpholine derivatives, skin protection is critical.[5][8]
-
Gloves: Chemical-resistant nitrile or neoprene gloves are required.[12][13] Always inspect gloves for signs of degradation or puncture before use.[12] For prolonged operations or when handling larger quantities, consider double-gloving. Contaminated gloves should never be worn outside the immediate work area, such as on doorknobs or computer keyboards.[14]
-
Lab Coat: A chemical-resistant lab coat is mandatory to protect against skin contact.[12][13] Ensure the coat is fully buttoned and the sleeves cover the wrists.
-
Footwear: Closed-toe shoes are required in any laboratory setting; perforated shoes or sandals are not permitted.[10][11]
Respiratory Protection
The potential for toxicity via inhalation requires strict engineering controls.[8][12]
-
Primary Control: All procedures involving (3S,6S)-6-Methylmorpholine-3-carboxylic acid, from weighing the solid to running reactions, must be performed within a properly functioning chemical fume hood.[12][13][15] This is the most effective way to control contaminant emissions at the source.[8]
-
Secondary Control: In the rare event that a fume hood is unavailable or ventilation is proven to be inadequate, a respirator with organic vapor cartridges should be used.[8][12]
Table 2: Recommended PPE for Specific Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Control |
| Weighing Solid | Safety Goggles | Nitrile/Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Safety Goggles & Face Shield | Nitrile/Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Running Reaction | Safety Goggles (Face shield if splash risk) | Nitrile/Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Work-up/Extraction | Safety Goggles & Face Shield | Nitrile/Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile/Neoprene Gloves | Chemical-Resistant Apron over Lab Coat | Chemical Fume Hood (if applicable) or Respirator |
Procedural Workflow & Safety Decision Making
A structured approach to handling minimizes risk. The following workflow integrates safety checks at every stage.
Step-by-Step Handling Protocol
-
Pre-Handling Assessment: Before starting, review this guide and any available safety information. Ensure you know the location and proper use of all emergency equipment, including the safety shower, eyewash station, and fire extinguisher.[11]
-
PPE Adornment: Put on all required PPE as determined by the task (see Table 2 and the workflow diagram below). Check that all equipment is in good condition.[11]
-
Work Area Preparation: Conduct all work in a chemical fume hood.[13] Ensure the work area is clean and free of clutter. Remove any incompatible materials, such as strong oxidizing agents or bases.[9][16]
-
Chemical Handling: Dispense and handle the chemical with care to minimize the creation of dust or aerosols.[15] When transferring solutions, pour slowly and use a funnel if necessary.[16] Always keep containers closed when not in use.[10]
-
Post-Handling: Thoroughly decontaminate the work area. Remove PPE carefully, avoiding contact with any contaminated surfaces. Always wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.[12][15]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task risk level.
Emergency Protocols: Spills and Exposure
Preparedness is key to mitigating the impact of an accident.[11]
Chemical Spill
This procedure is for minor spills that laboratory personnel are trained and equipped to handle.[17] For major spills, evacuate the area and call emergency personnel.[18]
-
Alert & Secure: Alert personnel in the immediate area. Secure and control access to the spill zone.[18][19]
-
Ventilate: Ensure the fume hood is operating to ventilate vapors.[17]
-
Contain: Create a dike around the spill using an inert, non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[17][20][21] Do NOT use paper towels, as this can increase the rate of evaporation for flammable substances.[17]
-
Absorb: Working from the outside in, apply the absorbent material to the spill.[17][18] If safe to do so, the acidity can be neutralized with a weak base like soda ash or sodium bicarbonate.[17][22]
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, leak-proof, and properly labeled hazardous waste container.[17][21]
-
Decontaminate: Clean the spill area with soap and water.[17] Place all contaminated cleaning materials and PPE into the hazardous waste container.[18]
-
Report: Report the incident to your laboratory supervisor and EHS department.[18]
Personnel Exposure
Immediate action is critical to prevent severe injury.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[8][23] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[24]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin area with large amounts of soap and water for at least 15 minutes.[23] Seek immediate medical attention, especially if burns are present.[8]
-
Inhalation: Move the affected person to fresh air immediately.[8][23] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[25]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Seek immediate medical attention.[24]
Waste Management and Disposal
Proper disposal is a legal and ethical requirement to protect personnel and the environment.[1]
-
Classification: All materials contaminated with (3S,6S)-6-Methylmorpholine-3-carboxylic acid, including excess reagent, solutions, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.[19][26]
-
Segregation: Do not pour chemical waste down the drain.[10][15] Collect waste in separate, clearly labeled, and sealed containers.[3] Segregate this waste stream from other incompatible wastes (e.g., strong bases, oxidizers).[16]
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from heat or ignition sources.[16]
-
Disposal: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[1][20] They will provide specific guidance compliant with local, state, and federal regulations.
References
- Benchchem.
- Redox.
- Moravek. Chemical Synthesis Safety Tips To Practice in the Lab.
- Benchchem. Navigating the Disposal of 4-(2-Cyclopropylethenyl)morpholine: A Comprehensive Guide.
- Benchchem. Personal protective equipment for handling Morpholine-4-carbodithioic acid.
- Benchchem. Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)
- Chemos GmbH&Co.KG.
- Carl ROTH.
- Benchchem. Essential Procedures for the Safe Disposal of 4-(o-Methoxythiobenzoyl)morpholine.
- Carl ROTH.
- NIH.
- Institute for Molecular Biology & Biophysics.
- NOAA. MORPHOLINE - CAMEO Chemicals.
- NextGen Protocols.
- NJ.gov. Hazardous Substance Fact Sheet.
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
- Oklahoma State University.
- J&K Scientific LLC. Chemical spill cleanup procedures.
- CDN Isotopes.
- Fisher Scientific.
- QMUL Health & Safety Director
- Rowan University. Chemical Spill Cleanup Guidelines.
- Solubility of Things. Safety and Handling of Organic Compounds in the Lab.
- Actylis Lab Solutions.
- Fisher Scientific.
- Santa Cruz Biotechnology. Morpholine.
- Nexchem Ltd.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
